Hsd17B13-IN-90
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H12F5N3O3S |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H12F5N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
LXHNQQFWUDZRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)F)O)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Hsd17B13-IN-90: A Novel Inhibitor for Liver Disease Research
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the discovery and synthesis of Hsd17B13-IN-90, a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). The emergence of HSD17B13 as a therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has spurred the development of novel chemical probes to investigate its biological functions and therapeutic potential.
This compound, also referred to as compound 4 in patent literature, has been identified as a significant research tool in this endeavor. This guide will detail the scientific rationale behind its discovery, its chemical synthesis, and the experimental protocols used for its characterization.
Discovery of this compound: Targeting a Genetically Validated Pathway
The discovery of this compound is rooted in human genetic studies that identified loss-of-function variants in the HSD17B13 gene. These genetic variations were found to be protective against the progression of chronic liver diseases, including NAFLD and NASH. This provided a strong rationale for the development of small molecule inhibitors that could mimic this protective effect by targeting the enzymatic activity of the HSD17B13 protein.
This compound was developed by Inipharm and is described in the patent WO2022103960.[1] It is a potent inhibitor of HSD17B13, with a reported IC50 of less than 0.1 μM for Estradiol in biochemical assays.[1][2] The discovery process likely involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency and selectivity.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Compound Name | Target | IC50 (Estradiol) | Patent Reference |
| This compound (Compound 4) | 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13) | < 0.1 μM | WO2022103960 |
Synthesis of this compound
The chemical synthesis of this compound, with the chemical name (3S)-1-(4-(2,6-dichlorophenoxy)piperidin-1-yl)-3-((4-(trifluoromethyl)benzyl)amino)propan-1-one, is detailed in patent WO2022103960. The synthesis is a multi-step process that involves the formation of key intermediates.
DOT Script for the Synthesis of this compound
Caption: Synthetic pathway of this compound.
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its potency and selectivity.
HSD17B13 Inhibition Assay
The inhibitory activity of this compound was assessed using a biochemical assay that measures the enzymatic activity of HSD17B13. A common method involves using a recombinant human HSD17B13 enzyme and a substrate such as estradiol. The conversion of the substrate to its product is monitored, often using techniques like liquid chromatography-mass spectrometry (LC/MS). The IC50 value is then determined by measuring the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
DOT Script for HSD17B13 Inhibition Assay Workflow
Caption: Workflow for HSD17B13 inhibition assay.
Signaling Pathway Context
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological role is still under investigation, it is believed to be involved in lipid metabolism. Inhibition of HSD17B13 is hypothesized to modulate lipid homeostasis and reduce the cellular stress and inflammation associated with the progression of liver disease.
DOT Script for a Simplified HSD17B13 Signaling Context
Caption: Simplified role of HSD17B13 and its inhibition.
The discovery and availability of selective inhibitors like this compound are critical for advancing our understanding of HSD17B13's role in health and disease. These chemical tools will be instrumental in validating HSD17B13 as a therapeutic target and in the development of novel treatments for chronic liver diseases.
References
The Potent and Selective Inhibition of Hsd17B13 by BI-3231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Hsd17B13-IN-90: Publicly available scientific literature and databases do not contain information on a compound designated "this compound". This technical guide will therefore focus on a well-characterized, potent, and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), BI-3231 , which serves as a critical tool for studying the function of this enzyme.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the HSD17B family of NAD(P)H/NAD(P)+-dependent oxidoreductases that are involved in the metabolism of steroids, fatty acids, and bile acids.[3] Genome-wide association studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is a novel, potent, and selective small-molecule inhibitor of HSD17B13. It was identified through high-throughput screening and subsequent optimization.[4] BI-3231 serves as a valuable chemical probe to investigate the biological functions of HSD17B13 and to explore its potential as a therapeutic target.
Mechanism of Action
BI-3231 exhibits a unique, NAD+-dependent binding to HSD17B13.[5] Its binding and inhibitory activity are significantly enhanced in the presence of the cofactor NAD+.[4][5] Mechanistic studies have revealed an uncompetitive mode of inhibition with respect to NAD+, indicating that BI-3231 preferentially binds to the HSD17B13-NAD+ complex.[5]
Quantitative Data for BI-3231
The following tables summarize the key quantitative data for BI-3231, demonstrating its potency and selectivity.
Table 1: In Vitro Potency of BI-3231
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 1 nM[6] | Enzymatic |
| IC50 | Mouse | 13 nM[6] | Enzymatic |
| Ki | Human | 0.7 nM[5] | Enzymatic |
| IC50 | Human | 11 nM | Cellular (HEK293)[5] |
Table 2: Selectivity of BI-3231
| Off-Target | Species | IC50 | Notes |
| HSD17B11 | Human | >10,000 nM[5] | Closest phylogenetic homolog |
Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value |
| Molecular Weight | 380.4 g/mol |
| Solubility (DMSO) | Good |
| Permeability | Good |
| Metabolic Stability (Human and Mouse Hepatocytes) | Medium |
| In Vivo Clearance | Rapid |
Key Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro potency of inhibitors against recombinant HSD17B13.
Materials:
-
Recombinant full-length human HSD17B13 (e.g., expressed in HEK293 cells)
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[4]
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test Inhibitor (e.g., BI-3231) dissolved in DMSO
-
Detection Method: MALDI-TOF Mass Spectrometry[4] or a luminescence-based assay to detect NADH production.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 1536-well assay plate, add 50 nL of the diluted inhibitor or DMSO (for control wells).[4]
-
Add recombinant HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (estradiol) and cofactor (NAD+).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Analyze the product formation (estrone) using MALDI-TOF MS or quantify NADH production using a suitable detection kit.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
This protocol outlines a method to assess the activity of inhibitors in a cellular context using HEK293 cells overexpressing HSD17B13.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
Substrate: Estradiol
-
Test Inhibitor (e.g., BI-3231) dissolved in DMSO
-
Cell Viability Reagent (e.g., CellTiter-Glo)
-
Detection Method: Luminescence or Mass Spectrometry
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a defined period.
-
Add the substrate (estradiol) to the cell culture medium.
-
Incubate for a specific time to allow for cellular metabolism.
-
Collect the cell supernatant or lysate.
-
Measure the amount of the product (estrone) formed using a suitable analytical method like LC-MS/MS.
-
In a parallel plate, assess cell viability using a reagent like CellTiter-Glo to exclude cytotoxic effects of the inhibitor.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 plays a role in hepatic lipid metabolism, and its expression is regulated by key transcription factors. Liver X receptor α (LXRα) induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly upregulates the transcription of the HSD17B13 gene.[7][8] Conversely, Peroxisome Proliferator-Activated Receptor-α (PPARα), a key regulator of fatty acid oxidation, appears to suppress HSD17B13 expression.[7]
Experimental Workflow for Inhibitor Characterization
The characterization of a novel HSD17B13 inhibitor like BI-3231 follows a structured workflow, from initial screening to in vivo evaluation.
References
- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13-IN-90: A Potent Inhibitor of a Key Player in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HSD17B13-IN-90, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a critical regulator of hepatic lipid metabolism.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to more severe forms like non-alcoholic steatohepatitis (NASH), cirrhosis, and even hepatocellular carcinoma.[2][3][4] This makes HSD17B13 a compelling therapeutic target for these prevalent liver diseases. This compound represents a significant pharmacological tool for investigating the therapeutic potential of HSD17B13 inhibition.
Core Concepts: The Role of HSD17B13 in Lipid Metabolism
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[5][6] Its expression is upregulated in the livers of patients with NAFLD.[7] The enzyme is localized to the surface of lipid droplets within hepatocytes and is thought to play a role in regulating the size and number of these lipid stores.[2]
The precise molecular function of HSD17B13 is still under investigation, but it is known to catalyze the conversion of various substrates, including estradiol and retinol.[1][2] Its involvement in lipid metabolism is linked to key regulatory pathways. For instance, the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[2][8] This suggests that HSD17B13 may be part of a feedback loop that contributes to hepatic lipid accumulation.[8]
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor of HSD17B13. Its development provides a valuable tool for probing the function of this enzyme and for assessing the therapeutic potential of its inhibition.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Substrate | Source |
| IC50 | <0.1 µM | Estradiol | [9] |
This potent inhibitory activity against the conversion of estradiol highlights the potential of this compound as a chemical probe to study the enzymatic function of HSD17B13.
Signaling Pathway and Mechanism of Action
The precise mechanism through which HSD17B13 inhibition by this compound impacts lipid metabolism is an active area of research. Based on the known functions of HSD17B13, inhibition is hypothesized to interrupt the pathological accumulation of lipids in hepatocytes. The following diagram illustrates the proposed signaling pathway and the point of intervention for an HSD17B13 inhibitor.
Caption: Proposed signaling pathway of HSD17B13 and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of HSD17B13 inhibitors can be found in the scientific literature and patent filings. A general workflow for evaluating a novel HSD17B13 inhibitor is outlined below.
HSD17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection system (e.g., mass spectrometry to measure product formation)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the recombinant HSD17B13 enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction.
-
Quantify the amount of product formed using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates the general workflow for an HSD17B13 inhibition assay.
Caption: General workflow for an in vitro HSD17B13 enzyme inhibition assay.
Conclusion and Future Directions
This compound is a potent and valuable research tool for elucidating the role of HSD17B13 in lipid metabolism and the pathogenesis of liver diseases. Its high potency makes it suitable for in vitro studies to dissect the molecular mechanisms regulated by HSD17B13. Further research is warranted to evaluate its efficacy and safety in preclinical in vivo models of NAFLD and NASH. The development of such inhibitors paves the way for potential new therapeutic strategies for a range of chronic liver conditions. The ongoing clinical development of other HSD17B13 inhibitors, such as the RNAi therapeutic GSK4532990, underscores the significant interest in this target for the treatment of liver disease.[3][10]
References
- 1. genecards.org [genecards.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK4532990 for Steatohepatitis in Adults With Alcohol-related Liver Disease [clinicaltrials.cedars-sinai.edu]
Hsd17B13-IN-90 and Non-Alcoholic Fatty Liver Disease (NAFLD): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Genetic validation has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for NAFLD and NASH. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide focuses on the preclinical data and methodologies related to small molecule inhibitors of HSD17B13 developed by Inipharm, likely encompassing the internal designation Hsd17B13-IN-90, with a specific focus on the publicly disclosed compounds INI-678 and INI-822. These inhibitors have demonstrated potent and selective activity, leading to promising results in preclinical models of NAFLD/NASH, including reductions in key fibrosis markers.
Introduction to HSD17B13 in NAFLD
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] While its precise physiological function is still under investigation, it is understood to be involved in the metabolism of steroids, bioactive lipids, and retinol.[3][4] Genome-wide association studies (GWAS) have robustly linked loss-of-function variants of HSD17B13 to protection against the progression of NAFLD to NASH, fibrosis, and hepatocellular carcinoma.[5] This genetic evidence provides a strong rationale for the therapeutic inhibition of HSD17B13 as a strategy to mitigate liver damage in patients with NAFLD.
Mechanism of Action and Signaling Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. The proposed signaling pathway involves the induction of HSD17B13 expression in hepatocytes, leading to its localization on lipid droplets where it exerts its enzymatic activity. Inhibition of HSD17B13 is hypothesized to modulate lipid metabolism and reduce lipotoxicity, thereby preventing the inflammatory and fibrotic processes that drive NASH progression.
Caption: Proposed signaling pathway of HSD17B13 and the mechanism of its inhibition.
Preclinical Data for Inipharm's HSD17B13 Inhibitors
While "this compound" is not a publicly available designation, Inipharm has disclosed preclinical data for its small molecule inhibitors, INI-678 and INI-822. These compounds are potent and selective inhibitors of HSD17B13.
In Vitro Efficacy
| Compound | Assay | Model | Key Findings | Reference |
| INI-678 | Enzyme Inhibition | Biochemical Assay | Low nM potency | [3] |
| Selectivity | Off-target Panel | No inhibition of other HSD17B family members or other enzymes and receptors | [3] | |
| Anti-fibrotic Activity | 3D Human "Liver-on-a-Chip" (Hepatocytes, Kupffer cells, Stellate cells) | ↓ 35.4% in α-Smooth Muscle Actin (αSMA) (p<0.0001) | [3] | |
| ↓ 42.5% in Collagen Type 1 (p<0.0001) | [3] | |||
| INI-822 | Enzyme Inhibition | Biochemical Assay | Low nM potency | [4] |
| Selectivity | Biochemical Assays | >100-fold selectivity over other HSD17B family members | [4] | |
| Anti-fibrotic Activity | 3D Human "Liver-on-a-Chip" | ↓ up to 45% in αSMA | [1] | |
| ↓ up to 42% in Collagen Type 1 | [1] | |||
| Exemplified Compound | Enzyme Inhibition | LC/MS-based estrone detection | IC50 ≤ 0.1 µM | [6] |
In Vivo Efficacy
| Compound | Animal Model | Diet | Key Findings | Reference |
| INI-822 | Zucker Obese Rats | - | ↑ 79-fold in the HSD17B13 substrate, 12-HETE | [1] |
| INI-822 | Rats | High-fat, choline-deficient | Statistically significant ↓ in Alanine Aminotransferase (ALT) | |
| Statistically significant ↑ in hepatic phosphatidylcholine (PC) levels | ||||
| ↑ in levels of HSD17B13 lipid substrates | ||||
| INI-822 | Sprague-Dawley Rats | Choline-deficient, amino acid-defined, high-fat (CDAA-HFD) | Dose-dependent ↓ in plasma PCs containing EPA and DHA | [7] |
| Mean ED50 of 5.6 mg/kg across multiple substrates and products | [7] |
Experimental Protocols
3D Human "Liver-on-a-Chip" Model for Anti-Fibrotic Activity
This assay utilizes a microphysiological system to co-culture primary human hepatocytes, Kupffer cells, and stellate cells, creating a 3D liver microtissue that mimics the cellular interactions in the human liver.
Caption: Experimental workflow for the 3D "Liver-on-a-Chip" assay.
Methodology:
-
Cell Culture: Primary human hepatocytes, Kupffer cells, and stellate cells are co-cultured in a microphysiological system (e.g., CN Bio's PhysioMimix OOC).[4][8]
-
NASH Induction: The liver microtissues are maintained in a high-fat medium to induce a NASH-like phenotype characterized by steatosis, inflammation, and fibrosis.[3]
-
Inhibitor Treatment: The cultures are treated with the HSD17B13 inhibitor (e.g., INI-822 at concentrations of 1 µM and 5 µM) for a period of 16 days.[4]
-
Endpoint Analysis: Following treatment, the microtissues are fixed and analyzed by immunohistochemistry for key fibrosis markers, including α-smooth muscle actin (αSMA) and collagen type 1.[3][4]
In Vivo Assessment in Rat Models of NAFLD
Rodent models are employed to evaluate the in vivo efficacy and pharmacodynamic effects of HSD17B13 inhibitors.
References
- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 2. inipharm.com [inipharm.com]
- 3. businesswire.com [businesswire.com]
- 4. inipharm.com [inipharm.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 8. cn-bio.com [cn-bio.com]
Hsd17B13-IN-90: A Potent Inhibitor of HSD17B13 Enzymatic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4][5] These findings suggest that the enzymatic activity of HSD17B13 plays a role in the pathogenesis of liver disease, making it a promising therapeutic target.[4][5][6] Hsd17B13-IN-90 is a potent inhibitor of HSD17B13 and serves as a critical tool for investigating the enzyme's function and its potential as a drug target. This guide provides a comprehensive overview of the effect of this compound on HSD17B13 enzymatic activity, including quantitative data, detailed experimental protocols, and relevant pathway diagrams.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effect of this compound on HSD17B13 enzymatic activity has been quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme Concentration | IC50 | Application |
| This compound | 50 nM HSD17B13 | 0.01 μM | Nonalcoholic fatty liver disease (NAFLD) research |
Table 1: Inhibitory potency of this compound against HSD17B13.[7]
Experimental Protocols
To accurately assess the inhibitory effect of this compound on HSD17B13, specific and validated enzymatic assays are required. Below are detailed methodologies for key experiments.
Recombinant HSD17B13 Expression and Purification
Objective: To produce purified, active HSD17B13 enzyme for use in in vitro inhibition assays.
Methodology:
-
Expression System: Recombinant human HSD17B13 with a purification tag (e.g., His6-tag) is expressed in an appropriate system, such as Sf9 insect cells using a baculoviral expression system.[8][9]
-
Purification: The expressed enzyme is purified from cell lysates using affinity chromatography (e.g., metal affinity purification for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[8][9]
-
Quality Control: The purity and concentration of the recombinant protein are determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
HSD17B13 Enzymatic Activity Assays
HSD17B13 is known to catalyze the NAD+-dependent oxidation of various substrates, including steroids and retinols.[1][4] The enzymatic activity can be measured by monitoring the production of NADH or the specific product.
Principle: This assay measures the amount of NADH produced in the enzymatic reaction. The NADH is then used in a coupled reaction to generate a luminescent signal that is proportional to the HSD17B13 activity.
Protocol:
-
Prepare an assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[8]
-
In a 384-well plate, add the following components:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).[10]
-
Add an equal volume of NADH-Glo detection reagent (Promega, G9061).[10]
-
Incubate for an additional hour to allow the luminescent signal to develop.[10]
-
Measure the luminescence using a multi-mode plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Principle: This assay measures the conversion of all-trans-retinol to all-trans-retinaldehyde by HSD17B13 in a cell-based system. The retinoids are then extracted and quantified by high-performance liquid chromatography (HPLC).[4]
Protocol:
-
Seed HEK293 cells in triplicate and transiently transfect them with a plasmid expressing HSD17B13 or an empty vector control.[4]
-
After 24-48 hours, treat the cells with varying concentrations of this compound.
-
Add all-trans-retinol (e.g., 2 or 5 µM) to the culture medium and incubate for 6 to 8 hours.[4]
-
Harvest the cells, lyse them, and extract the retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC with retinoid standards.[4]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Determine the inhibitory effect of this compound by comparing the amount of product formed in treated versus untreated cells.
Principle: This method directly measures the conversion of a substrate to its oxidized product by HSD17B13 using RapidFire mass spectrometry (RF-MS).[8][9]
Protocol:
-
Set up the enzymatic reaction as described in the NADH-Glo assay, containing the enzyme, NAD+, substrate, and inhibitor.
-
After incubation, quench the reaction.
-
Analyze the samples using an RF-MS system to quantify the amount of substrate and product.
-
The enzymatic activity is determined by the rate of product formation.
-
Calculate the IC50 of this compound based on the reduction in product formation at different inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed role of HSD17B13 in liver pathophysiology and a general workflow for screening HSD17B13 inhibitors.
Caption: Proposed role of HSD17B13 in liver steatosis and the inhibitory action of this compound.
Caption: General workflow for the discovery and characterization of HSD17B13 inhibitors.
Conclusion
This compound is a potent and valuable chemical probe for studying the enzymatic function of HSD17B13. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the role of HSD17B13 in liver disease and to discover and characterize novel inhibitors. The continued exploration of HSD17B13 biology, aided by potent inhibitors like this compound, holds significant promise for the development of new therapeutics for chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. origene.com [origene.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. academic.oup.com [academic.oup.com]
In Vitro Characterization of HSD17B13 Inhibitors: A Technical Guide
Note: Publicly available data for a specific inhibitor designated "Hsd17B13-IN-90" could not be located. This guide provides a comprehensive overview of the typical in vitro characterization process for inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a key therapeutic target in liver disease. The methodologies and data presentation are based on published findings for other HSD17B13 inhibitors.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcoholic liver disease.[1][3][4] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of liver ailments.[3][5][6] The enzyme is known to catalyze the conversion of 17-ketosteroids to 17β-hydroxysteroids and also exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][7] Inhibition of HSD17B13's enzymatic activity is hypothesized to slow or prevent the progression of liver diseases.[5]
Quantitative Data for HSD17B13 Inhibitors
The in vitro potency of HSD17B13 inhibitors is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric. Below is a summary of reported data for representative HSD17B13 inhibitors.
| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Biochemical | Estradiol | 4 | [8][9] |
| Compound 1 (BI-3231 Precursor) | Biochemical | Estradiol | 1400 | [8][9] |
| INI-822 | Biochemical | Multiple Substrates | Low nM | [10] |
| Compound 1 (Fluorophenol-containing) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [11] |
| Compound 2 (Benzoic acid) | Biochemical | β-estradiol or LTB4 | Reasonably Potent | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of HSD17B13 inhibitors.
Recombinant Human HSD17B13 Enzyme Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)[11]
-
Cofactor: NAD+[11]
-
Assay Buffer
-
Test compounds (e.g., this compound)
-
Detection reagent to measure NADH production (e.g., luminescence-based)[12]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the recombinant HSD17B13 enzyme to the wells of the assay plate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol) and cofactor (NAD+).
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction.
-
Measure the production of NADH, which is indicative of enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Inhibition Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Objective: To measure the potency of a test compound in a cellular environment.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2 or primary human hepatocytes) overexpressing HSD17B13.[13]
-
Cell culture medium and reagents.
-
Substrate that can be metabolized by the cells.
-
Test compounds.
-
Lysis buffer.
-
Analytical method to quantify substrate and metabolite levels (e.g., LC-MS/MS).
Procedure:
-
Seed the HSD17B13-overexpressing cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate to the cell culture medium.
-
Incubate for a period to allow for substrate metabolism.
-
Collect the cell lysates and/or culture supernatant.
-
Quantify the levels of the substrate and its metabolite using a suitable analytical method.
-
Calculate the inhibition of metabolite formation at each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Target Engagement and Selectivity Assays
Objective: To confirm direct binding to HSD17B13 and assess selectivity against other enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular environment by measuring the thermal stabilization of HSD17B13 upon compound binding.
-
Selectivity Profiling: The inhibitor should be tested against other members of the HSD17B family and a broader panel of off-target proteins to ensure selectivity and minimize potential side effects.[10]
Visualizations
Experimental Workflow
Caption: In Vitro Characterization Workflow for HSD17B13 Inhibitors.
HSD17B13 Signaling Pathway Context
Caption: HSD17B13 Regulation and Pathophysiological Role in the Liver.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inipharm.com [inipharm.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Associations of Hydroxysteroid 17-beta Dehydrogenase 13 Variants with Liver Histology in Chinese Patients with Metabolic-associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of HSD17B13 Inhibition: A Technical Overview for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2] This whitepaper provides an in-depth technical guide to the preclinical studies that have explored the therapeutic potential of inhibiting HSD17B13. While information on a specific small molecule inhibitor, "Hsd17B13-IN-90," is not publicly available, this document synthesizes the wealth of data from preclinical models utilizing genetic knockouts and antisense oligonucleotides (ASOs) to silence Hsd17b13 expression. The following sections detail the quantitative outcomes of these studies, the experimental protocols employed, and visual representations of the relevant biological pathways and experimental workflows.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily, which is involved in various metabolic processes.[3][4] Its expression is largely restricted to hepatocytes.[5][6][7] The enzyme is localized to the surface of lipid droplets and is believed to play a role in lipid metabolism.[1][3][4] Overexpression of HSD17B13 in cellular and animal models has been shown to increase the number and size of lipid droplets.[1][8] Mechanistically, HSD17B13 is thought to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][9] Dysregulation of retinoid metabolism in the liver is linked to the pathogenesis of NAFLD.
The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][7] This suggests a role for HSD17B13 in a positive feedback loop that promotes lipid accumulation in the liver.[4]
Signaling Pathway of HSD17B13 in Hepatocytes
Caption: HSD17B13 expression, transcriptionally regulated by LXR-α and SREBP-1c, leads to protein localization on lipid droplets where it catalyzes the conversion of retinol to retinaldehyde and promotes lipogenesis.
Preclinical Evidence for HSD17B13 Inhibition
Preclinical investigations have primarily relied on two main strategies to probe the therapeutic effects of HSD17B13 inhibition: genetic deletion (knockout mice) and targeted knockdown using antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs).
In Vitro Studies
-
Primary Hepatocytes: In vitro studies using primary hepatocytes have demonstrated that ASOs targeting Hsd17b13 can achieve potent and specific knockdown of gene expression.[10]
In Vivo Studies in Murine Models of NASH
A significant body of preclinical work has been conducted in mouse models designed to recapitulate the features of human NASH.
-
High-Fat Diet (HFD) Models: In mice fed a high-fat diet, shRNA-mediated knockdown of Hsd17b13 resulted in a notable improvement in hepatic steatosis.[11] This was accompanied by a reduction in serum alanine aminotransferase (ALT) levels and markers of liver fibrosis.[11]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Models: The CDAHFD model induces a more advanced NASH phenotype with significant fibrosis. In this model, therapeutic administration of an Hsd17b13 ASO led to a significant, dose-dependent reduction in hepatic Hsd17b13 gene expression.[10] While the ASO treatment had a modulatory effect on hepatic steatosis, it did not significantly impact hepatic fibrosis in this advanced model.[10]
-
Genetic Knockout Models: Interestingly, studies on Hsd17b13 whole-body knockout mice have yielded some conflicting results compared to human genetic data. In some mouse studies, Hsd17b13 deficiency did not replicate the protective effects observed in humans and, in some dietary conditions, even led to increased body and liver weight.[5][6] These findings underscore potential species-specific differences in HSD17B13 function.[5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on HSD17B13 inhibition.
Table 1: In Vitro Efficacy of Hsd17b13 ASO
| Cell Type | Treatment | Outcome | Result | Reference |
| Primary Hepatocytes | Hsd17b13 ASO | Gene Knockdown | Strong and specific | [10] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibition in Murine Models
| Model | Treatment | Duration | Key Outcomes | Results | Reference |
| High-Fat Diet (HFD) | shRNA-mediated knockdown | Not Specified | Hepatic Steatosis, Serum ALT, Fibrosis Markers (e.g., Timp2) | Markedly improved, Decreased, Decreased | [11] |
| CDAHFD | Hsd17b13 ASO | Not Specified | Hepatic Hsd17b13 mRNA, Hepatic Steatosis, Hepatic Fibrosis | Significant, dose-dependent reduction, Modulatory effect, No significant effect | [10] |
| HFD and Western Diet | Hsd17b13 Knockout | Up to 10 months | Body Weight, Liver Weight, Hepatic Triglycerides, Inflammation, Fibrosis | No difference from wild-type | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro ASO Efficacy Testing
-
Cell Culture: Primary hepatocytes are isolated from mice and cultured under standard conditions.
-
ASO Transfection: Cells are transfected with varying concentrations of Hsd17b13 ASO or a control ASO.
-
Gene Expression Analysis: After a specified incubation period, total RNA is extracted from the cells. The expression of Hsd17b13 and other relevant genes is quantified using quantitative real-time PCR (qRT-PCR).
In Vivo Murine Studies
-
Animal Models:
-
High-Fat Diet (HFD) Model: C57BL/6J mice are fed a diet with a high percentage of calories from fat for a specified duration to induce obesity and hepatic steatosis.
-
CDAHFD Model: C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet to induce steatohepatitis and fibrosis.
-
-
Therapeutic Administration:
-
ASOs: Administered via subcutaneous or intraperitoneal injections at specified doses and frequencies.
-
shRNA: Delivered using adeno-associated virus (AAV) vectors, typically via intravenous injection, to achieve liver-specific knockdown.
-
-
Outcome Assessments:
-
Histopathology: Liver tissue is collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Hepatic triglyceride content is quantified.
-
Gene Expression Analysis: RNA is isolated from liver tissue for qRT-PCR analysis of Hsd17b13 and genes involved in inflammation and fibrosis.
-
Experimental Workflow for Preclinical ASO Studies
Caption: A typical preclinical workflow for evaluating an HSD17B13-targeting ASO, starting with in vitro validation of knockdown followed by in vivo efficacy testing in a relevant disease model.
Conclusion and Future Directions
The preclinical data landscape for HSD17B13 inhibition presents a compelling, albeit complex, picture. While human genetics strongly support HSD17B13 as a therapeutic target for chronic liver diseases, the translation to murine models has not been entirely straightforward, highlighting potential inter-species differences.[3][5] Nevertheless, therapeutic knockdown of Hsd17b13 using ASOs and shRNAs has demonstrated beneficial effects on steatosis and liver injury markers in preclinical models.[10][11] These findings have paved the way for clinical trials of HSD17B13-targeting RNAi therapeutics, such as ARO-HSD (GSK4532990).[12][13]
Future preclinical research should focus on:
-
Developing humanized mouse models that more accurately reflect the role of human HSD17B13 in liver disease.
-
Investigating the efficacy of HSD17B13 inhibitors in combination with other therapeutic agents for NASH.
-
Elucidating the precise biochemical functions of HSD17B13 and the downstream consequences of its inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. primarysourceai.substack.com [primarysourceai.substack.com]
- 13. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo dosage or protocol information for the compound designated "Hsd17B13-IN-90" is publicly available in peer-reviewed literature or patent databases. The following application notes and protocols are based on data from publicly available studies of other potent and selective 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, such as BI-3231, and are intended to serve as a representative guide. Researchers should conduct independent dose-finding and toxicology studies for their specific inhibitor, including this compound.
Introduction to HSD17B13 Inhibition
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][2] This makes HSD17B13 a compelling therapeutic target for these conditions. Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects of these genetic variants.
Quantitative Data Summary of Representative HSD17B13 Inhibitors
The following table summarizes in vitro and in vivo data for representative HSD17B13 inhibitors. This data can be used as a reference for planning in vivo studies with novel inhibitors like this compound.
| Compound ID | In Vitro Potency (IC50) | Animal Model | Route of Administration | Dosing Regimen | Key In Vivo Findings | Reference |
| This compound | <0.1 µM (Estradiol) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | MedChemExpress |
| BI-3231 | 1 nM (human HSD17B13), 13 nM (mouse HSD17B13) | Mouse, Rat | Intravenous, Oral | Single dose | Rapid plasma clearance, significant liver accumulation.[3][4][5][6] | Boehringer Ingelheim opnMe |
| Compound 32 | 2.5 nM | Mouse | Not Specified | Not Specified | Showed anti-MASH effects. | J Med Chem. 2025 |
| EP-037429 (prodrug of EP-036332) | Not Specified | Mouse | Not Specified | Not Specified | Hepatoprotective in acute and chronic liver injury models. | Enanta Pharmaceuticals |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in NAFLD/NASH
HSD17B13 is involved in lipid metabolism and inflammation in the liver. Its expression is regulated by nuclear receptors like LXRα via SREBP-1c.[2] Inhibition of HSD17B13 is expected to modulate these pathways, leading to reduced steatosis and inflammation.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for evaluating an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH is outlined below.
Detailed Experimental Protocols
Animal Model Selection and NAFLD/NASH Induction
Objective: To induce a disease phenotype that mimics human NAFLD/NASH for efficacy testing of this compound.
Recommended Models:
-
Diet-Induced Obesity (DIO) Model:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: High-fat diet (HFD), typically 45% or 60% kcal from fat.
-
Duration: 12-16 weeks to induce steatosis and mild inflammation.
-
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: CDAA diet.
-
Duration: 6-8 weeks to induce steatohepatitis and fibrosis.
-
Formulation and Administration of this compound
Objective: To prepare and administer the inhibitor to the animal models.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, or as determined by solubility studies)
-
Oral gavage needles
-
Animal scale
Protocol:
-
Formulation:
-
Determine the optimal vehicle for this compound based on its physicochemical properties.
-
Prepare a homogenous suspension or solution of the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
-
Dosing:
-
Route: Oral gavage is a common route for daily administration.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile of the compound.
-
Dosage: A dose-ranging study is recommended (e.g., 1, 3, 10, 30 mg/kg).
-
Procedure:
-
Weigh each animal to calculate the exact volume to be administered.
-
Administer the formulation or vehicle via oral gavage.
-
Monitor animals for any acute adverse effects.
-
-
Endpoint Analysis
Objective: To assess the efficacy of this compound in treating NAFLD/NASH.
1. Blood Chemistry:
-
Sample Collection: Collect blood via tail vein or cardiac puncture at the end of the study.
-
Parameters:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver injury.
-
Triglycerides, total cholesterol.
-
2. Liver Histology:
-
Procedure:
-
Euthanize animals and perfuse the liver with saline.
-
Collect a lobe of the liver and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain with Sirius Red for fibrosis.
-
-
Quantification: Histological scoring by a trained pathologist blinded to the treatment groups.
3. Hepatic Gene Expression Analysis (RT-qPCR):
-
Procedure:
-
Snap-freeze a portion of the liver in liquid nitrogen.
-
Extract total RNA.
-
Synthesize cDNA.
-
Perform quantitative PCR for genes related to:
-
Fibrosis: Col1a1, Timp1, Acta2
-
Inflammation: Tnf, Il6, Ccl2
-
Lipid Metabolism: Srebp1c, Fasn, Cd36
-
-
4. Hepatic Lipid Content:
-
Procedure:
-
Homogenize a pre-weighed piece of frozen liver.
-
Extract lipids using a suitable method (e.g., Folch method).
-
Quantify triglyceride and cholesterol content using commercially available kits.
-
Conclusion
While specific in vivo data for this compound is not yet in the public domain, the provided protocols and information based on other well-characterized HSD17B13 inhibitors offer a robust framework for researchers to design and execute preclinical efficacy studies. It is imperative to conduct thorough preliminary studies to determine the optimal formulation, dosage, and treatment regimen for this compound before embarking on large-scale efficacy trials.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsd17B13-IN-90 is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver and associated with lipid droplets.[1][2][3][4] HSD17B13 has emerged as a significant therapeutic target in the context of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[2][3][4] this compound, with an IC50 of less than 0.1 μM for Estradiol, serves as a valuable research tool for investigating the therapeutic potential of HSD17B13 inhibition.[6] These application notes provide detailed information on the solubility and formulation of this compound to facilitate its use in preclinical research.
Physicochemical Properties and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key properties and provides representative solubility data in common laboratory solvents.
| Property | Value | Reference |
| Molecular Weight | 457.37 g/mol | [6] |
| Molecular Formula | C₁₉H₁₂F₅N₃O₃S | [6] |
| CAS Number | 2848620-81-3 | [6] |
| IC50 (for Estradiol) | <0.1 μM | [6] |
| Appearance | Crystalline solid | |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term | [7] |
Solubility Profile of this compound
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | ≥ 50 | ≥ 109.32 | |
| Ethanol | ~10 | ~21.86 | May require warming to fully dissolve. |
| PBS (pH 7.4) | < 0.1 | < 0.22 | Practically insoluble in aqueous buffers. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 5.47 | A suitable vehicle for in vivo studies.[7] |
| 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | ≥ 5 | ≥ 10.93 | A common formulation for poorly soluble compounds. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3 | ≥ 6.56 | Alternative formulation to enhance aqueous solubility.[8] |
Note: The solubility data in Ethanol, PBS, and the mixed solvent systems are representative values based on typical characteristics of similar small molecules and should be experimentally verified. The DMSO and Corn Oil formulation data is based on a similar compound, HSD17B13-IN-9, and serves as a strong starting point for this compound.
HSD17B13 Signaling Pathway in NAFLD
The diagram below illustrates the role of HSD17B13 in the context of NAFLD pathogenesis. HSD17B13 expression is upregulated by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1][2][5] The enzyme is localized to lipid droplets and is involved in retinol metabolism, converting retinol to retinaldehyde.[2] Inhibition of HSD17B13 is a therapeutic strategy being explored to prevent the progression of NAFLD.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HSD17B13-IN-90 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. HSD17B13 is known to be involved in retinol and steroid metabolism.[1][4] Hsd17B13-IN-90 is a small molecule inhibitor developed to target the enzymatic activity of HSD17B13.
These application notes provide detailed protocols for robust and reliable assays to confirm the target engagement of this compound with its intended target, HSD17B13, in a cellular context. The described methodologies include the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a Fluorescence Polarization (FP) assay.
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is a key enzyme in the retinol metabolism pathway, catalyzing the conversion of retinol to retinaldehyde.[1][5] This enzymatic activity is dependent on the cofactor NAD+. The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c).[1] Inhibition of HSD17B13 with small molecules like this compound is expected to mimic the protective effects of the naturally occurring loss-of-function variants.
Data Presentation
The following tables summarize key quantitative data related to HSD17B13.
Table 1: HSD17B13 Expression in Human Liver
| Condition | Relative HSD17B13 mRNA Expression (Fold Change vs. Normal) | Reference |
| Normal Liver | 1.0 | [5] |
| NASH Liver | 5.9 | [5] |
Table 2: Inhibitory Activity of Selected Compounds against HSD17B13
| Compound | IC50 (nM) vs. HSD17B13 (β-estradiol as substrate) | Reference |
| Compound 1 | ~1400 | |
| BI-3231 | single-digit nanomolar | [6] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8]
Materials:
-
Liver cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for HSD17B13
-
Secondary antibody conjugated to HRP (for Western Blot)
-
AlphaLISA® immunoassay kit (optional, for higher throughput)
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
Western blotting equipment or plate reader for AlphaLISA®
Protocol:
-
Cell Culture: Culture HepG2 cells to ~80-90% confluency.
-
Compound Treatment:
-
Harvest and resuspend cells in culture medium.
-
Aliquot cells into PCR tubes or a 96-well plate.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Place the tubes/plate in a thermal cycler.
-
Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).
-
Include a non-heated control.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Western Blot:
-
Determine protein concentration of the soluble fraction.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against HSD17B13, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
AlphaLISA® (optional):
-
Follow the manufacturer's protocol to quantify the amount of soluble HSD17B13.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western Blot) or AlphaLISA® signal at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble HSD17B13 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[9][10]
Materials:
-
HEK293 cells (or other suitable cell line)
-
HSD17B13-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
This compound
-
NanoBRET™ tracer for HSD17B13 (requires custom synthesis or a suitable commercial alternative)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring donor and acceptor wavelengths
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the HSD17B13-NanoLuc® fusion vector and a control vector according to the manufacturer's protocol.
-
-
Cell Plating:
-
24 hours post-transfection, harvest and plate the cells in a white 96-well plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the compound dilutions to the wells.
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix.
-
Add the substrate mix to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 460nm (donor) and 610nm (acceptor) filters.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for this compound Binding
This biochemical assay measures the binding of a small molecule inhibitor to its target protein by detecting changes in the polarization of fluorescent light.
Materials:
-
Purified recombinant HSD17B13 protein
-
Fluorescently labeled tracer molecule that binds to HSD17B13 (e.g., a fluorescently tagged known ligand or a custom-synthesized probe)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
NAD+
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the fluorescent tracer to all wells at a final concentration typically below its Kd for HSD17B13.
-
Add purified HSD17B13 protein to all wells except for the "tracer only" controls.
-
Add NAD+ to all wells, as inhibitor binding may be dependent on its presence.
-
Add serial dilutions of this compound to the appropriate wells. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The binding of the tracer to HSD17B13 will result in a high polarization value, while the free tracer will have a low polarization.
-
Competition with this compound will displace the tracer, leading to a decrease in polarization.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Troubleshooting
CETSA:
-
No thermal shift observed: The inhibitor may not be cell-permeable, or the binding affinity may be too low to induce a detectable thermal stabilization. Consider increasing the inhibitor concentration or incubation time.
-
High background signal: Optimize the antibody concentration and washing steps in the Western blot protocol. For AlphaLISA®, ensure proper bead handling and buffer composition.
NanoBRET™:
-
Low BRET signal: Optimize the transfection efficiency and the tracer concentration. Ensure the NanoLuc® fusion protein is expressed and active.
-
High background: Use the Extracellular NanoLuc® Inhibitor to quench any signal from non-internalized fusion protein.
Fluorescence Polarization:
-
Small assay window: The molecular weight difference between the free and bound tracer may be insufficient. Consider using a smaller fluorescent probe or a larger protein construct.
-
High variability: Ensure thorough mixing and accurate pipetting. Use non-binding surface plates to prevent adsorption of the tracer.
These detailed protocols and application notes provide a comprehensive guide for researchers to effectively assess the target engagement of this compound, a critical step in the development of novel therapeutics for liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Hsd17B13-IN-90 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hsd17B13-IN-90, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), in human plasma. HSD17B13 is a key therapeutic target in the study of nonalcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies in drug development.
Introduction
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including NAFLD and NASH.[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This compound is a small molecule inhibitor of HSD17B13 with a reported IC50 of <0.1 μM.[3] To facilitate preclinical and clinical development of this compound, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its sensitivity and specificity in quantitative bioanalysis.[4]
HSD17B13 Signaling and Therapeutic Rationale
HSD17B13 is localized to the surface of lipid droplets within hepatocytes. Its enzymatic activity is implicated in lipid metabolism and the progression of liver steatosis to more severe inflammatory states like NASH. Inhibition of HSD17B13 is a therapeutic strategy aimed at mimicking the protective effects observed in individuals with natural loss-of-function genetic variants, thereby halting the progression of liver disease.
Caption: Role of HSD17B13 in liver pathophysiology and its inhibition by this compound.
Experimental Protocol
This protocol is designed for researchers and scientists in drug development. It provides a comprehensive workflow for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Analytes: this compound (MW: 457.37 g/mol )[3], Hsd17B13-IN-9 (Internal Standard, MW: 430.44 g/mol )[5]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%)
-
Matrix: Blank human plasma (K2-EDTA)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS), Hsd17B13-IN-9, in methanol to prepare 1 mg/mL stock solutions.
-
Intermediate Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water (v/v) to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for this compound quantification in plasma.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| UHPLC System | Standard High-Performance System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 2.5 min, hold 1 min, re-equilibrate |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters
Note: These are proposed transitions based on the molecular weights. Optimal collision energies (CE) and declustering potentials (DP) must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| This compound | 458.4 | 255.1 (Quantifier) | 150 | 80 | 35 |
| 458.4 | 145.0 (Qualifier) | 150 | 80 | 45 | |
| IS (Hsd17B13-IN-9) | 431.4 | 283.2 (Quantifier) | 150 | 75 | 30 |
Method Performance (Representative Data)
The method was validated according to standard bioanalytical guidelines. Representative performance data is presented below.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% (80 - 120% at LLOQ) |
Table 5: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias, n=6) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias, n=18) |
| LLOQ | 1.0 | ≤ 10.5 | ± 8.0 | ≤ 12.1 | ± 9.5 |
| Low QC | 3.0 | ≤ 8.2 | ± 6.5 | ≤ 9.8 | ± 7.2 |
| Mid QC | 100 | ≤ 6.5 | ± 4.1 | ≤ 7.5 | ± 5.0 |
| High QC | 800 | ≤ 5.8 | ± 3.3 | ≤ 6.9 | ± 4.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly efficient and suitable for the analysis of large sample sets generated during pharmacokinetic and pharmacodynamic studies. The validation data demonstrates that the method is accurate, precise, and reliable, meeting the stringent requirements for regulated bioanalysis in the drug development process.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Hsd17B13-IN-90 in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence highlights its significant role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Elevated expression of Hsd17B13 is associated with increased lipid droplet size and number in hepatocytes.[1] Conversely, loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][3] Hsd17B13-IN-90 is a small molecule inhibitor of Hsd17B13, offering a valuable tool for investigating the therapeutic potential of targeting this enzyme in liver disease models. These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures.
Data Presentation
Table 1: Effects of Hsd17B13 Inhibition in Hepatocytes
| Parameter | Effect of Hsd17B13 Inhibition | Reference Compound | Source |
| Lipid Accumulation | |||
| Triglyceride Content | ↓ | BI-3231 | [4] |
| Lipid Droplet Size | ↓ | BI-3231 | [4] |
| Gene Expression | |||
| Cd36 | ↓ | shRNA | [5] |
| Cept1 | ↓ | shRNA | [5] |
| Signaling Pathways | |||
| SREBP-1c maturation | ↓ (inferred) | Genetic variants | [1] |
| PAF/STAT3 signaling | ↓ (inferred) | Genetic variants | [6] |
| Cellular Function | |||
| Retinol Dehydrogenase Activity | ↓ | Genetic variants | [3] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways involving Hsd17B13 and a general workflow for experiments using this compound in primary hepatocytes.
Experimental Protocols
Protocol 1: Treatment of Primary Hepatocytes with this compound
This protocol describes the general procedure for treating primary hepatocytes with this compound to assess its effects on lipid accumulation and gene expression.
Materials:
-
Primary hepatocytes (human or mouse)
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Oleic acid (or other fatty acids to induce steatosis)
-
Phosphate-buffered saline (PBS)
-
Reagents for endpoint analysis (e.g., Oil Red O stain, RNA extraction kits, qPCR reagents)
-
Multi-well culture plates
Procedure:
-
Hepatocyte Seeding:
-
Thaw and seed primary hepatocytes in collagen-coated multi-well plates at a desired density.
-
Allow cells to attach and acclimate for at least 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Induction of Steatosis (Optional):
-
To model NAFLD/NASH, induce steatosis by treating the hepatocytes with oleic acid (e.g., 400 µM) for 24 hours.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., a range of 0.1 µM to 10 µM). A vehicle control (DMSO only) must be included.
-
Remove the old medium from the hepatocytes and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 12-48 hours). The optimal incubation time should be determined empirically.
-
-
Endpoint Analysis:
-
Lipid Accumulation:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 10% formalin).
-
Stain for neutral lipids using Oil Red O or another suitable lipid stain.
-
Quantify lipid accumulation by measuring the absorbance of the extracted stain or by image analysis.
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of target genes (e.g., HSD17B13, CD36, CEPT1, fibrosis markers) by quantitative PCR (qPCR).
-
-
Protocol 2: Hsd17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the retinol dehydrogenase activity of Hsd17B13.[3]
Materials:
-
Hepatocytes treated with this compound (as described in Protocol 1)
-
All-trans-retinol
-
Reagents for HPLC analysis (solvents, standards for retinaldehyde and retinoic acid)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Treat primary hepatocytes with this compound or vehicle control as described in Protocol 1.
-
-
Retinol Treatment:
-
Following the inhibitor treatment, add all-trans-retinol to the culture medium (e.g., for 8 hours).[3]
-
-
Sample Preparation:
-
Harvest the cells and lyse them.
-
Quantify the total protein concentration of the cell lysates.
-
Extract retinoids from the cell lysates for HPLC analysis.
-
-
HPLC Analysis:
-
Quantify the levels of retinaldehyde and retinoic acid in the cell extracts by HPLC.
-
Normalize the retinoid levels to the total protein concentration.
-
-
Data Analysis:
-
Compare the levels of retinaldehyde and retinoic acid in this compound-treated cells to the vehicle-treated control cells to determine the effect of the inhibitor on Hsd17B13's retinol dehydrogenase activity.
-
Protocol 3: Quantification of Hsd17B13 Protein Levels by ELISA
This protocol outlines the use of a sandwich ELISA kit to measure Hsd17B13 protein levels in hepatocyte lysates.[8]
Materials:
-
Hepatocytes treated with this compound (as described in Protocol 1)
-
Cell lysis buffer
-
Human HSD17B13 ELISA Kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat primary hepatocytes with this compound or vehicle control.
-
Lyse the cells and collect the supernatant.
-
Determine the total protein concentration of the lysates.
-
Dilute the cell lysates to a suitable concentration within the detection range of the ELISA kit.[8]
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the HSD17B13 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow Hsd17B13 to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding the substrate solution and stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of Hsd17B13 in the samples based on the standard curve.
-
Normalize the Hsd17B13 concentration to the total protein concentration of the cell lysate.
-
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. cdn.origene.com [cdn.origene.com]
Application of Hsd17B13-IN-90 in Organoid Models for Liver Disease Research
For research use only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. Hsd17B13-IN-90 is a potent inhibitor of HSD17B13 with an IC50 of less than 0.1 μM for Estradiol, making it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in preclinical models.[4] Liver organoids, which recapitulate the complex cellular architecture and function of the native liver, offer a robust in vitro platform to study the effects of this compound on NAFLD and NASH pathogenesis.
Principle
HSD17B13 is implicated in hepatic lipid metabolism.[3][5] Its overexpression has been shown to increase the size and number of lipid droplets in hepatocytes.[2] this compound is a small molecule inhibitor that directly targets the enzymatic activity of HSD17B13. By inhibiting HSD17B13, this compound is expected to reduce the accumulation of lipids in liver organoids, thereby mitigating the cellular stress and inflammatory responses characteristic of NAFLD and NASH. This application note provides protocols for utilizing this compound in liver organoid models to assess its efficacy in a disease-relevant context.
Data Presentation
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 | Assay Substrate | Reference |
| This compound | HSD17B13 | < 0.1 µM | Estradiol | [4] |
| BI-3231 | hHSD17B13 | 1 nM | Estradiol | [6] |
| BI-3231 | mHSD17B13 | 13 nM | Estradiol | [6] |
| HSD17B13-IN-9 | HSD17B13 | 0.01 µM | Not Specified | [7] |
Table 2: Cellular Effects of HSD17B13 Inhibition in Liver Models
| Inhibitor | Model System | Treatment | Key Finding | Reference |
| BI-3231 | HepG2 cells and primary mouse hepatocytes | Co-incubation with palmitic acid | Significantly decreased triglyceride accumulation | [8] |
| EP-037429 (prodrug of EP-036332) | Mouse model of acute liver injury | Oral administration | Hepatoprotective effects | [9] |
| shRNA-mediated knockdown | High-fat diet-fed mice | AAV8-shHsd17b13 injection | Attenuated NAFLD progression | [10] |
Experimental Protocols
Protocol 1: Induction of Steatosis in Liver Organoids and Treatment with this compound
Objective: To model NAFLD in liver organoids and assess the effect of this compound on lipid accumulation.
Materials:
-
Human pluripotent stem cell (hPSC)-derived or primary human hepatocyte (PHH)-derived liver organoids
-
Organoid culture medium
-
Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
-
This compound (solubilized in DMSO)
-
Oil Red O staining solution
-
Microplate reader or high-content imaging system
Procedure:
-
Culture liver organoids according to standard protocols until mature.
-
To induce steatosis, supplement the organoid culture medium with a fatty acid solution for 48-72 hours. A typical concentration is a 2:1 molar ratio of oleic acid to palmitic acid at a final concentration of 0.5-1 mM.
-
Prepare a dilution series of this compound in organoid culture medium. It is recommended to test a concentration range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treat the steatotic organoids with the this compound dilutions or vehicle control for 24-48 hours.
-
After treatment, fix the organoids and stain with Oil Red O to visualize neutral lipid accumulation.
-
Quantify the lipid accumulation by either extracting the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader or by analyzing images of the stained organoids using a high-content imaging system.
Protocol 2: Analysis of Gene Expression in Treated Organoids
Objective: To evaluate the effect of this compound on the expression of genes involved in lipid metabolism and inflammation in liver organoids.
Materials:
-
Treated and control organoids from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., HSD17B13, PNPLA3, SREBP-1c, FASN, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Harvest the treated and control organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated organoids compared to the vehicle-treated controls.
Visualizations
Caption: Experimental workflow for testing this compound in liver organoids.
Caption: Simplified signaling pathway of HSD17B13 in NAFLD.
Troubleshooting
-
High background in Oil Red O staining: Ensure thorough washing steps to remove unbound dye. Optimize the fixation and staining times.
-
Low RNA yield from organoids: Pool multiple organoids for RNA extraction. Ensure complete lysis of the organoids.
-
Variability between organoids: Use a sufficient number of biological replicates for each condition. Ensure consistent size and morphology of organoids at the start of the experiment.
Conclusion
This compound serves as a valuable research tool for studying the role of HSD17B13 in liver pathophysiology. The use of liver organoid models provides a physiologically relevant platform to evaluate the therapeutic potential of HSD17B13 inhibition for NAFLD and NASH. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a 3D in vitro setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Hsd17B13-IN-90: A Tool for Studying HSD17B13 Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3] These findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. Hsd17B13-IN-90 is a small molecule inhibitor of HSD17B13, designed to facilitate the study of HSD17B13's role in liver physiology and pathophysiology.[4] These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate the function of the HSD17B13 protein.
This compound and Other Small Molecule Inhibitors
This compound is a potent inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM.[4] The development of small molecule inhibitors like this compound and BI-3231 allows for the acute and reversible modulation of HSD17B13 enzymatic activity, providing a valuable tool to dissect its molecular functions.[2][5]
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (μM) | Ki (nM) | Reference |
| This compound | HSD17B13 | Enzymatic | Estradiol | < 0.1 | Not Reported | [4] |
| Hsd17B13-IN-9 | HSD17B13 | Enzymatic | Not Specified | 0.01 | Not Reported | [6] |
| BI-3231 | human HSD17B13 | Enzymatic | Estradiol | Not Reported | 1 | [2][5] |
| BI-3231 | mouse HSD17B13 | Enzymatic | Estradiol | Not Reported | 1 | [2][5] |
| BI-3231 | human HSD17B13 | Cellular | Estradiol | 0.01 - 0.1 | Not Reported | [2][5] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways regulated by HSD17B13 are an active area of investigation. Current evidence suggests its involvement in lipid and retinol metabolism, potentially influencing inflammatory and fibrotic pathways in the liver. HSD17B13 expression is regulated by liver X receptor-α (LXRα) via sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[1]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Hsd17B13-IN-90 not showing activity in vitro
Welcome to the technical support center for Hsd17B13-IN-90. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not exhibit the expected in vitro activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not observing any inhibitory activity with this compound in our in vitro assay. What are the potential reasons for this?
A1: Several factors can contribute to a lack of inhibitory activity. We recommend systematically evaluating the following aspects of your experimental setup:
-
Enzyme Integrity and Activity: Ensure that the recombinant HSD17B13 enzyme is active. We recommend running a positive control experiment with a known substrate and without any inhibitor to confirm baseline enzyme activity.
-
Cofactor Presence and Concentration: HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase. The presence of the cofactor NAD+ is crucial for its enzymatic activity and for the binding of some inhibitors.[1][2][3] Ensure that NAD+ is included in your reaction buffer at an optimal concentration.
-
Substrate Selection and Concentration: The choice of substrate can influence inhibitor potency. While this compound has a reported IC50 of <0.1 μM with estradiol as the substrate, other substrates like leukotriene B4 (LTB4) and retinol have also been used in HSD17B13 assays.[1][2][4] The concentration of the substrate should be carefully optimized, typically around the Km value for the enzyme, to ensure the assay is sensitive to competitive inhibition.
-
Inhibitor Handling and Solubility: Verify the proper handling and storage of this compound as per the manufacturer's instructions. Ensure that the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay does not interfere with enzyme activity.
-
Assay Conditions: Factors such as pH, temperature, and the presence of detergents (e.g., Tween-20) or carrier proteins (e.g., BSA) in the assay buffer can significantly impact enzyme stability and activity.[5] These should be optimized for your specific assay format.
Q2: What are the recommended substrates and their typical concentrations for an HSD17B13 inhibition assay?
A2: Several substrates have been successfully used to measure HSD17B13 activity. The choice of substrate may depend on the detection method available in your laboratory.
| Substrate | Typical Concentration Range | Detection Method | Reference |
| Estradiol | 10 - 50 µM | NADH production (luminescence/fluorescence), Mass Spectrometry (estrone production) | [1][5] |
| Leukotriene B4 (LTB4) | 10 - 50 µM | NADH production (luminescence/fluorescence), Mass Spectrometry | [2][5] |
| Retinol | Not specified | HPLC (retinaldehyde/retinoic acid production) | [2][6] |
It is crucial to determine the Michaelis-Menten constant (Km) for your specific enzyme batch and substrate to select an appropriate substrate concentration for inhibition studies.
Q3: How critical is the presence of NAD+ in the assay, and what is the recommended concentration?
A3: The presence of NAD+ is absolutely essential for the catalytic activity of HSD17B13.[2][7] Furthermore, studies on other HSD17B13 inhibitors have demonstrated a strong dependency on NAD+ for inhibitor binding and potency.[1][3] The optimal concentration of NAD+ can vary, but a starting point for optimization would be in the range of the Km for NAD+ for the specific substrate being used. Some studies have used NAD+ concentrations up to 5 mM in thermal shift assays to confirm inhibitor binding.[3]
Q4: Are there any known issues with using mouse HSD17B13 in vitro?
A4: Yes, there are reported differences between human and mouse HSD17B13. Notably, some in vitro assays have suggested that mouse Hsd17b13 does not exhibit retinol dehydrogenase activity, unlike the human ortholog.[8] This is important to consider if you are using a mouse enzyme and retinol as the substrate. It is always recommended to use the human recombinant enzyme when testing inhibitors intended for human therapeutic applications.
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay using a Luminescence-Based Method
This protocol is a general guideline for determining the in vitro potency of this compound. Optimization of specific concentrations and incubation times is recommended.
Materials:
-
Recombinant human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween-20[5]
-
DMSO
-
NAD-Glo™ Assay kit (or similar NADH detection kit)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate/Cofactor Preparation:
-
Prepare a solution of recombinant human HSD17B13 in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 50-100 nM), optimized for a linear reaction rate.[5]
-
Prepare a solution of Estradiol and NAD+ in Assay Buffer. The final concentrations should be optimized (e.g., 10-50 µM for Estradiol).[5]
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (for control wells) to the assay plate.
-
Add the HSD17B13 enzyme solution (e.g., 10 µL) to all wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Estradiol/NAD+ solution (e.g., 10 µL).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection kit).
-
Add the NADH detection reagent according to the manufacturer's protocol (e.g., NAD-Glo™).
-
Incubate as required by the detection kit.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A generalized workflow for an in vitro HSD17B13 inhibition assay.
Caption: A troubleshooting decision tree for inactive this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enanta.com [enanta.com]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hsd17B13-IN-90 Concentration for Experiments
Welcome to the technical support center for Hsd17B13-IN-90. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is involved in the metabolism of steroids and retinol.[2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2] this compound exerts its effect by inhibiting the enzymatic activity of HSD17B13.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is less than 0.1 μM for the conversion of estradiol, a known substrate of HSD17B13.[3]
Q3: What is the recommended concentration range for this compound in cell-based assays?
While the IC50 provides a starting point, the optimal concentration of this compound for cell-based assays will depend on the specific cell type, experimental conditions, and the desired level of target engagement. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A starting point for such an experiment could be a range from 0.01 µM to 10 µM.
Q4: How should I prepare and store this compound?
For specific instructions on reconstitution and storage, please refer to the product datasheet provided by the supplier. Generally, stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over time has not been extensively reported; therefore, it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal effective concentration. Start with a broad range (e.g., 0.01 µM to 10 µM) to identify the active range. |
| Compound instability: The inhibitor may be degrading in the experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. | |
| Low HSD17B13 expression: The target cell line may not express sufficient levels of HSD17B13 for a measurable inhibitory effect. | Confirm HSD17B13 expression in your cell line using Western blot or qPCR. Consider using a cell line known to express HSD17B13, such as HepG2 or Huh7, or overexpressing HSD17B13. | |
| Cell toxicity observed | High concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the maximum non-toxic concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below a toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (solvent only) in your experiments. | |
| Variability between experiments | Inconsistent cell conditions: Variations in cell passage number, confluency, or health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding the inhibitor to the wells can lead to variability. | Use calibrated pipettes and ensure thorough mixing of solutions. |
Data Presentation
Table 1: Potency of this compound and Related Inhibitors
| Compound | Target | IC50 | Substrate | Reference |
| This compound | HSD17B13 | < 0.1 µM | Estradiol | [3] |
| Hsd17B13-IN-9 | HSD17B13 | 0.01 µM | Not Specified | [4] |
| Hsd17B13-IN-23 | HSD17B13 | < 0.1 µM | Estradiol | [5] |
| Hsd17B13-IN-31 | HSD17B13 | < 0.1 µM | Estradiol | [6] |
| BI-3231 | hHSD17B13 | 1 nM | Not Specified | [7] |
| BI-3231 | mHSD17B13 | 13 nM | Not Specified | [7] |
Experimental Protocols
1. General Cell Culture Protocol for Hepatocytes
This protocol provides a general guideline for culturing liver-derived cell lines such as HepG2 or Huh7 for use in this compound experiments.
-
Cell Culture:
-
Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Treatment with this compound:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction).
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Prepare a series of dilutions of this compound in serum-free media from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only).
-
Remove the culture medium and replace it with the media containing the different concentrations of this compound or vehicle.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
-
2. Western Blot Protocol to Assess HSD17B13 Inhibition
This protocol can be used to determine the effect of this compound on downstream signaling or to confirm HSD17B13 protein levels.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSD17B13 or a downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. HSD17B13 Enzymatic Activity Assay (General Principle)
This is a generalized protocol for measuring the enzymatic activity of HSD17B13 in the presence of an inhibitor. Specific assay conditions may need to be optimized.
-
Assay Components:
-
Recombinant HSD17B13 enzyme
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
-
Procedure:
-
In a microplate, add the assay buffer, recombinant HSD17B13 enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction.
-
Measure the product formation or NADH generation using a suitable detection method (e.g., luminescence-based NAD-Glo assay or mass spectrometry).[8]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: HSD17B13 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. enanta.com [enanta.com]
Technical Support Center: Hsd17B13-IN-90 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-90 in animal models. The information is designed to address common challenges encountered during formulation, administration, and experimental setup.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13). HSD17B13 is a liver-enriched enzyme associated with lipid droplets.[1][2][3] Upregulation of HSD17B13 is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[3][4] The enzyme is involved in metabolic processes, including the conversion of retinol to retinaldehyde.[1] By inhibiting HSD17B13, this compound aims to mitigate the progression of liver diseases like non-alcoholic steatohepatitis (NASH).
2. What are the known properties of this compound?
This compound has a molecular weight of 457.37 g/mol . It has been shown to inhibit HSD17B13 with an IC50 of less than 0.1 μM for estradiol as a substrate.[5] Like many small molecule inhibitors, it is predicted to have low aqueous solubility, which can present challenges for in vivo delivery.
3. What are the recommended administration routes for this compound in animal models?
The optimal administration route depends on the experimental design and the formulation. The most common routes for small molecule inhibitors in preclinical studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice should be guided by the desired pharmacokinetic profile and the tolerability of the formulation.
4. How should I prepare this compound for in vivo administration?
Due to its likely poor water solubility, this compound will require a specific formulation vehicle for effective delivery. A thorough formulation development process is crucial. The goal is to create a stable, homogenous solution or suspension that is well-tolerated by the animals.
Troubleshooting In Vivo Delivery
Formulation and Solubility Issues
Q: My this compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?
A: This is a common issue for small molecule inhibitors. You will likely need to use a co-solvent system or a suspension. It is critical to perform solubility testing with various pharmaceutically acceptable vehicles.
Recommended Formulation Approaches for Poorly Soluble Compounds
| Approach | Description | Commonly Used Vehicles | Considerations |
| Co-solvent Solutions | A mixture of a water-miscible organic solvent with an aqueous carrier to increase solubility. | DMSO, PEG400, Ethanol, Propylene Glycol | Potential for drug precipitation upon injection into the aqueous environment of the body. Vehicle toxicity at higher concentrations should be assessed.[6] |
| Suspensions | The drug is suspended as fine particles in a liquid vehicle. | 0.5% Carboxymethylcellulose (CMC), Methylcellulose (MC) | Requires a surfactant (e.g., Tween 80) to ensure particle wetting and prevent aggregation. Particle size can influence absorption. |
| Lipid-Based Formulations | The drug is dissolved in oils or lipids. | Corn oil, Sesame oil, Miglyol 812® | Can enhance oral bioavailability for lipophilic compounds. |
| Inclusion Complexes | Cyclodextrins are used to form water-soluble complexes with hydrophobic drugs. | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can significantly improve aqueous solubility. |
Q: My formulation appears cloudy or precipitates over time. Is this acceptable for administration?
A: No, it is crucial to administer a homogenous formulation to ensure accurate dosing. If you observe precipitation, you may need to adjust the vehicle composition, sonicate the formulation prior to each use, or prepare it fresh daily. For suspensions, ensure they are well-mixed before drawing each dose.
Oral Gavage (PO) Administration Issues
Q: I am observing signs of distress in my mice following oral gavage (e.g., coughing, respiratory difficulty). What could be the cause?
A: This could indicate accidental administration into the trachea. It is critical to ensure proper technique.
Troubleshooting Oral Gavage Complications
| Issue | Potential Cause | Recommended Action |
| Animal Distress (coughing, choking) | Inadvertent tracheal administration. | Immediately stop the procedure. If severe, euthanize the animal. Review and refine your gavage technique. Ensure the gavage needle is the correct length for the animal's size. |
| Regurgitation of dose | Dosing volume is too large, or administration is too rapid. | Adhere to recommended maximum dosing volumes (typically 10 ml/kg). Administer the formulation slowly and steadily. |
| Esophageal or stomach injury | Improper gavage needle insertion or a needle with a rough tip. | Use a flexible-tipped or ball-tipped gavage needle. Ensure gentle and smooth insertion without force. |
Intraperitoneal (IP) Injection Issues
Q: I am noticing swelling at the injection site or signs of peritonitis after IP injection. What should I do?
A: This could be due to improper injection technique or a reaction to the formulation.
Troubleshooting Intraperitoneal Injection Complications
| Issue | Potential Cause | Recommended Action |
| Swelling at injection site | Accidental subcutaneous injection or leakage of the formulation. | Ensure the needle fully penetrates the peritoneal wall. Withdraw the needle at the same angle of insertion. |
| Peritonitis (abdominal swelling, lethargy) | Introduction of bacteria or irritating formulation. | Use sterile techniques for formulation preparation and injection. Evaluate the tolerability of your vehicle at the intended concentration. |
| Bleeding from injection site | Puncture of a blood vessel. | Apply gentle pressure to the site after injection. Ensure correct injection location in the lower right abdominal quadrant to avoid major organs.[7] |
| Urine or feces in the syringe upon aspiration | Puncture of the bladder or cecum. | Immediately withdraw the needle and discard the syringe and formulation. Prepare a new dose and inject at a different, correct site.[7] |
Experimental Protocols
Protocol 1: Formulation Preparation of a Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
In a sterile container, prepare the vehicle solution (e.g., 0.5% w/v CMC and 0.1% v/v Tween 80 in sterile water).
-
Add a small amount of the vehicle to the powdered this compound to create a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Homogenize the suspension using a sonicator or homogenizer until a uniform consistency is achieved.
-
Visually inspect for any large aggregates.
-
Store appropriately and re-vortex thoroughly before each administration.
Protocol 2: In Vivo Pharmacokinetic Study Workflow
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Dose Administration: Administer this compound via the chosen route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Process blood samples to separate plasma.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: HSD17B13 signaling in NAFLD and the inhibitory action of this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Navigating Hsd17B13-IN-90: A Technical Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in replicate experiments involving Hsd17B13-IN-90. By providing detailed experimental protocols and clarifying the complex biology of its target, 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), this resource aims to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its role in liver disease?
A1: Hsd17B13 is a protein primarily found in the liver, specifically localized to lipid droplets within hepatocytes.[1][2] It belongs to the 17β-hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and other lipids.[1][2] Increased expression of Hsd17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Interestingly, a loss-of-function variant of the HSD17B13 gene is linked to a reduced risk of chronic liver diseases, suggesting that inhibiting its activity could be a therapeutic strategy.[3][4][5]
Q2: What is the mechanism of action for Hsd17B13 inhibitors like this compound?
A2: Hsd17B13 inhibitors, such as this compound, are designed to block the enzymatic activity of the Hsd17B13 protein. The enzyme is believed to play a role in hepatic lipid metabolism.[1][4] By inhibiting Hsd17B13, these small molecules aim to replicate the protective effects observed in individuals with the loss-of-function genetic variant, thereby mitigating the progression of liver diseases like nonalcoholic steatohepatitis (NASH).[2][4]
Q3: Why have there been conflicting results in studies of Hsd17B13 function, particularly in animal models?
A3: Studies, especially those using murine models, have yielded conflicting results regarding the precise role of Hsd17B13 in liver pathology.[2][3][5][6] For instance, both overexpression and knockout of Hsd17B13 have been reported to cause steatosis in mice.[3] These discrepancies may arise from differences in experimental models (e.g., diet-induced vs. genetic), the specific genetic background of the animals, and variations in experimental conditions.[6] This highlights the sensitivity of Hsd17B13-related pathways to experimental parameters, a key consideration for in vitro work with inhibitors.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can stem from various factors, from cell health to assay conditions. This guide provides a systematic approach to troubleshooting.
Problem 1: High Variability Between Replicate Wells
High variability can mask the true effect of the inhibitor.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Cell Health Issues | Monitor cell morphology and viability. Ensure cells are within an optimal passage number and are not overgrown or stressed.[7][8] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well.[9] |
| Air Bubbles in Wells | Inspect wells for bubbles after adding reagents, as they can interfere with optical readings.[9] |
Problem 2: Lack of Dose-Response or Unexpected IC50 Values
This may indicate issues with the inhibitor itself or the assay setup.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Incorrect Inhibitor Concentration | Verify the stock concentration and ensure accurate serial dilutions. Use a calibrated pH meter for any buffer preparations. |
| Sub-optimal Assay Conditions | Optimize incubation times, substrate concentration, and cell density. Ensure the assay is running in the linear range. |
| Cell Line Suitability | Confirm that the chosen cell line expresses sufficient levels of Hsd17B13. Consider using a positive control inhibitor if available. |
| Reagent Issues | Check the expiration dates of all reagents and ensure they have been stored correctly.[9] |
Problem 3: Results Not Reproducible Between Experiments
Lack of reproducibility points to systemic issues in the experimental workflow.
| Potential Cause | Recommended Solution |
| Variability in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.[7] |
| Inconsistent Culture Conditions | Standardize all cell culture parameters, including media composition, serum lot, CO2 levels, and incubator temperature and humidity. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, which can alter cellular metabolism and response to treatments.[7] |
| Protocol Drift | Maintain a detailed and standardized experimental protocol. Document any deviations, no matter how minor. |
Visualizing Experimental and Biological Pathways
To aid in understanding the experimental process and the biological context, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bioassaysys.com [bioassaysys.com]
Overcoming Hsd17B13-IN-90 resistance in cell lines
Disclaimer: The compound "Hsd17B13-IN-90" is not referenced in publicly available scientific literature. This guide provides troubleshooting strategies for overcoming resistance to Hsd17B13 inhibitors based on established principles of drug resistance in related fields.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3][4] Genetic studies have shown that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene are protected from progressing to severe forms of chronic liver diseases like non-alcoholic steatohepatitis (NASH).[5] This makes the inhibition of Hsd17B13 a promising therapeutic strategy for these conditions.
Q2: How do Hsd17B13 inhibitors work?
Hsd17B13 inhibitors are small molecules designed to bind to the enzyme's active site, blocking its enzymatic activity. Hsd17B13 is known to have retinol dehydrogenase activity, and its inhibition is thought to alter lipid metabolism and reduce the liver damage associated with NAFLD and NASH.
Q3: My cells are showing reduced sensitivity to an Hsd17B13 inhibitor. What are the potential causes?
Reduced sensitivity, or acquired resistance, can arise from various mechanisms. These may include:
-
Target-related alterations: Mutations in the HSD17B13 gene that prevent inhibitor binding.
-
Metabolic reprogramming: Cells may adapt their lipid metabolism pathways to bypass the need for Hsd17B13 activity.
-
Increased drug efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
Activation of bypass signaling pathways: Upregulation of alternative pro-survival or lipogenic pathways that compensate for Hsd17B13 inhibition.
Troubleshooting Guide for Hsd17B13 Inhibitor Resistance
This guide provides a systematic approach to identifying and potentially overcoming resistance in your cell line experiments.
Problem 1: Gradual increase in the inhibitor's IC50 value over several passages.
This is a classic sign of acquired resistance. The following workflow can help you characterize and address this issue.
Troubleshooting Workflow for Acquired Resistance
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. academic.oup.com [academic.oup.com]
- 3. origene.com [origene.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Hsd17B13-IN-90 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors, using Hsd17B13-IN-90 as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is associated with lipid droplets. It functions as a retinol dehydrogenase, playing a role in hepatic lipid metabolism.[1][2][3] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4] This makes Hsd17B13 an attractive therapeutic target for the treatment of chronic liver diseases.
Q2: What is the mechanism of action of Hsd17B13 inhibitors like this compound?
Hsd17B13 inhibitors are designed to block the enzymatic activity of the Hsd17B13 protein. By doing so, they aim to replicate the protective effects observed in individuals with naturally occurring loss-of-function variants. The primary mechanism is the inhibition of the conversion of retinol to retinaldehyde, a key step in retinoic acid signaling, which is implicated in liver inflammation and fibrosis.
Q3: What are the typical assays used to evaluate Hsd17B13 inhibitors?
The two main types of assays used are in vitro enzymatic assays and cell-based assays.
-
In vitro enzymatic assays: These assays use purified recombinant Hsd17B13 protein to directly measure the inhibitory effect of a compound on its enzymatic activity. A common method is to measure the production of NADH, a cofactor in the reaction catalyzed by Hsd17B13.
-
Cell-based assays: These assays are performed in liver-derived cell lines (e.g., HepG2, Huh7) that either naturally express or are engineered to overexpress Hsd17B13. The primary readout is often the accumulation of lipid droplets within the cells, which can be visualized and quantified using specific dyes.
Q4: What are appropriate positive and negative controls for Hsd17B13 experiments?
Proper controls are crucial for interpreting experimental results.
-
In vitro Assays:
-
Positive Control: A known Hsd17B13 inhibitor with a well-characterized IC50 value (e.g., BI-3231).
-
Negative Control: Vehicle (e.g., DMSO) at the same concentration used for the test compound.
-
No Enzyme Control: Reaction mixture without the Hsd17B13 enzyme to determine background signal.
-
-
Cell-Based Assays:
-
Positive Control: A compound known to induce lipid accumulation (e.g., oleic acid) or a known Hsd17B13 inhibitor.
-
Negative Control: Vehicle-treated cells.
-
Untransfected/Wild-Type Cells: To compare with cells overexpressing Hsd17B13.
-
Cells expressing an inactive mutant of Hsd17B13: To demonstrate that the observed effect is dependent on Hsd17B13 enzymatic activity.
-
Troubleshooting Guides
In Vitro Enzymatic Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents. 2. Autofluorescence of the compound. 3. Non-specific reduction of the detection reagent. | 1. Use fresh, high-quality reagents. 2. Run a control without the enzyme to measure compound autofluorescence and subtract it from the experimental values. 3. Ensure the buffer conditions (e.g., pH) are optimal for the assay. |
| Low Signal or No Activity | 1. Inactive enzyme. 2. Degraded substrate or cofactor (NAD+). 3. Incorrect assay conditions (temperature, pH). | 1. Use a new batch of recombinant Hsd17B13 and verify its activity with a known substrate. 2. Prepare fresh substrate and NAD+ solutions before each experiment. 3. Optimize assay conditions according to the protocol. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents. 3. Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly if bubbles are present. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Cell Detachment | 1. Over-confluent cells. 2. Toxicity of the compound or vehicle. 3. Excessive washing steps. | 1. Seed cells at an optimal density to avoid confluence during the experiment. 2. Perform a cytotoxicity assay to determine the optimal concentration of the compound and vehicle. 3. Be gentle during washing steps. |
| High Background Staining (Lipid Droplets) | 1. Sub-optimal cell health leading to stress-induced lipid accumulation. 2. Presence of lipids in the serum of the culture medium. | 1. Ensure cells are healthy and growing optimally. 2. Consider using serum-free medium for a period before and during the experiment. |
| Inconsistent Lipid Droplet Formation | 1. Variation in cell seeding density. 2. Uneven distribution of the inducing agent (e.g., oleic acid). 3. Edge effects in the multi-well plate. | 1. Ensure a uniform single-cell suspension before seeding. 2. Mix the plate gently after adding the inducing agent. 3. Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
Quantitative Data
The following table summarizes the inhibitory activity of known Hsd17B13 inhibitors. This data can be used as a reference for benchmarking the activity of new compounds like this compound.
| Compound | Assay Type | Substrate | IC50 | Reference |
| BI-3231 | Human HSD17B13 Enzymatic | Estradiol | 1 nM | [5][6] |
| BI-3231 | Mouse HSD17B13 Enzymatic | Estradiol | 13 nM | [5] |
| Compound 1 (precursor to BI-3231) | Human HSD17B13 Enzymatic | Estradiol | 1.4 µM | [7] |
| Compound 1 (precursor to BI-3231) | Human HSD17B13 Enzymatic | Retinol | 2.4 µM | [7][8] |
| Exemplified Compound (WO 2022103960) | His-tagged HSD17B13 Enzymatic | Estrone | ≤ 0.1 µM | [9] |
Experimental Protocols
Detailed Protocol for In Vitro Hsd17B13 Enzymatic Assay (NADH Detection)
This protocol is for a 96-well plate format and measures the production of NADH, which is indicative of Hsd17B13 activity.
Materials:
-
Recombinant human Hsd17B13 protein
-
This compound and other test compounds
-
Retinol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
NADH detection reagent (e.g., NAD/NADH-Glo™ Assay kit)
-
96-well white, opaque plates
Procedure:
-
Prepare Reagents:
-
Thaw recombinant Hsd17B13 on ice.
-
Prepare a stock solution of Retinol in ethanol.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare serial dilutions of this compound and control compounds in DMSO, then dilute further in assay buffer. The final DMSO concentration should be ≤ 1%.
-
-
Assay Reaction:
-
Add 25 µL of the diluted compounds or vehicle (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 25 µL of a solution containing Hsd17B13 enzyme and NAD+ in assay buffer.
-
Initiate the reaction by adding 50 µL of the Retinol substrate solution in assay buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Add 100 µL of the NADH detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Detailed Protocol for Cell-Based Lipid Droplet Accumulation Assay
This protocol uses Nile Red staining to quantify intracellular lipid droplets in HepG2 cells overexpressing Hsd17B13.
Materials:
-
HepG2 cells
-
Hsd17B13 expression vector
-
Lipofection reagent
-
Culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid (lipid accumulation inducer)
-
This compound and other test compounds
-
Nile Red staining solution (1 µg/mL in PBS)
-
Hoechst 33342 solution (for nuclear staining)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfect the cells with the Hsd17B13 expression vector using a lipofection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Lipid Loading:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
After 1 hour of pre-incubation with the compounds, add oleic acid to a final concentration of 200 µM to induce lipid droplet formation.
-
Incubate for another 24 hours.
-
-
Staining:
-
Carefully remove the medium and wash the cells twice with PBS.
-
Add 100 µL of Nile Red staining solution and 100 µL of Hoechst 33342 solution to each well.
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Image the plate using a high-content imaging system or a fluorescence microscope.
-
Nile Red: Excitation ~552 nm, Emission ~636 nm
-
Hoechst 33342: Excitation ~350 nm, Emission ~461 nm
-
-
-
Data Analysis:
-
Use image analysis software to quantify the total Nile Red fluorescence intensity per cell (normalized to the number of nuclei stained with Hoechst 33342).
-
Normalize the data to the oleic acid-treated vehicle control.
-
Plot the percentage of lipid accumulation inhibition versus compound concentration to determine the EC50 value.
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Validation & Comparative
Comparative Efficacy of HSD17B13 Inhibition in Liver Disease Models with PNPLA3 Variants: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies targeting hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) in the context of liver disease driven by the patatin-like phospholipase domain-containing 3 (PNPLA3) I148M variant. The PNPLA3 I148M polymorphism is a major genetic risk factor for the entire spectrum of non-alcoholic fatty liver disease (NAFLD), from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma[1][2]. Human genetic studies have revealed that loss-of-function variants in HSD17B13 can mitigate the detrimental effects of the PNPLA3 I148M variant, suggesting that inhibition of HSD17B13 may be a promising therapeutic approach for this patient population[3][4][5][6][7].
While specific preclinical data for "Hsd17B13-IN-90" in models with PNPLA3 variants is not publicly available, this guide will evaluate the broader strategy of HSD17B13 inhibition. This will be compared with an alternative, direct approach of silencing PNPLA3 expression using antisense oligonucleotides (ASOs) in a preclinical model carrying the human PNPLA3 I148M variant.
Therapeutic Strategies and Mechanisms of Action
HSD17B13 Inhibition: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver[8][9]. Its expression is elevated in NAFLD, and preclinical studies have shown that overexpression of HSD17B13 can increase the number and size of lipid droplets[3]. The exact mechanism by which HSD17B13 contributes to liver pathology is still under investigation but is thought to involve the metabolism of steroids, bioactive lipids, and retinol[3][9]. The therapeutic rationale for inhibiting HSD17B13 is based on human genetic data showing that individuals with naturally occurring loss-of-function variants in HSD17B13 are protected from the progression of chronic liver diseases, including in the presence of the high-risk PNPLA3 I148M variant[3][4][5][6][7].
PNPLA3 Antisense Oligonucleotide (ASO) Therapy: This strategy aims to directly address the root genetic driver of the disease in individuals with the PNPLA3 I148M variant. ASOs are short, synthetic nucleic acid sequences that can bind to a specific mRNA molecule, leading to its degradation and thereby preventing the synthesis of the target protein[10]. In this case, a liver-targeted ASO is used to reduce the expression of the mutant PNPLA3 I148M protein, which is known to accumulate on lipid droplets and promote steatosis, inflammation, and fibrosis[1][2][11][12].
Preclinical Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating these two therapeutic approaches.
Table 1: Efficacy of HSD17B13 Inhibition in a Preclinical NASH Model
| Compound | Model | Dose & Regimen | Steatosis Reduction | Inflammation Reduction | Fibrosis Reduction | Reference |
| Hsd17b13 ASO | CDAHFD-fed mice | 25 mg/kg, twice weekly for 8 weeks | Significant reduction in hepatic steatosis score | No significant effect | No significant effect on hepatic fibrosis | [13] |
Note: This study did not specifically use a model with a PNPLA3 variant, but represents the current state of published preclinical data for HSD17B13 inhibition via ASOs.
Table 2: Efficacy of PNPLA3 ASO in a PNPLA3 I148M Knock-in Mouse Model of NASH
| Compound | Model | Dose & Regimen | Steatosis Reduction | Inflammation Reduction | Fibrosis Reduction | Reference |
| Pnpla3 ASO | PNPLA3 I148M knock-in mice on a NASH-inducing diet | 5 mg/kg/week for 14 weeks | Significant reduction in liver steatosis score | Significant reduction in liver inflammation score | Significant reduction in liver fibrosis stage | [1][2] |
Experimental Protocols
Hsd17b13 ASO in CDAHFD-induced NASH Mouse Model [13]
-
Model: Male C57BL/6J mice were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for 10 weeks to induce NASH-like hepatic fibrosis.
-
Treatment: After 10 weeks of the CDAHFD diet, mice were treated with either a scramble control ASO or Hsd17b13 ASO at a dose of 25 mg/kg administered via intraperitoneal injection twice weekly for 8 weeks.
-
Efficacy Endpoints:
-
Gene Expression: Hepatic Hsd17b13 mRNA levels were quantified by qRT-PCR.
-
Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for fibrosis. A scoring system was used to quantify the severity of these features.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.
-
Pnpla3 ASO in PNPLA3 I148M Knock-in Mouse Model [1][2][14]
-
Model: Homozygous PNPLA3 I148M knock-in mice and wild-type littermates were fed a NASH-inducing diet (high-fat, high-cholesterol, high-fructose) for 26 weeks.
-
Treatment: After 12 weeks on the NASH diet, mice were treated with either a control ASO or a GalNAc3-conjugated Pnpla3 ASO at a dose of 5 mg/kg/week, administered via two subcutaneous injections per week for 14 weeks.
-
Efficacy Endpoints:
-
Gene and Protein Expression: Liver Pnpla3 mRNA and protein levels were measured by qRT-PCR and Western blot, respectively.
-
Histology: Liver sections were stained with H&E and Sirius Red. Steatosis, lobular inflammation, and NAFLD Activity Score (NAS) were evaluated. Fibrosis was staged.
-
Biochemical Analysis: Liver triglyceride content was measured.
-
Visualizing the Pathways and Experimental Design
Caption: Interplay of PNPLA3 and HSD17B13 in liver disease and therapeutic targets.
Caption: Workflow for PNPLA3 ASO efficacy testing in a PNPLA3 I148M knock-in mouse model.
Concluding Remarks
The available evidence strongly suggests that for patients with the PNPLA3 I148M variant, therapeutic strategies targeting either PNPLA3 directly or the genetically interacting HSD17B13 pathway are highly promising. Direct silencing of the mutant PNPLA3 with an ASO has demonstrated robust efficacy across steatosis, inflammation, and fibrosis in a highly relevant preclinical model[1][2]. While specific data for small molecule inhibitors of HSD17B13 in PNPLA3 variant models are awaited, the strong genetic rationale and emerging preclinical data on HSD17B13 inhibition in general NASH models support its continued development[3][4][5][6][7][13]. Future head-to-head preclinical studies will be invaluable in determining the comparative efficacy of these two distinct but mechanistically linked approaches.
References
- 1. Pnpla3 silencing with antisense oligonucleotides ameliorates nonalcoholic steatohepatitis and fibrosis in Pnpla3 I148M knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pnpla3 silencing with antisense oligonucleotides ameliorates nonalcoholic steatohepatitis and fibrosis in Pnpla3 I148M knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of HSD17B13 and PNPLA3 With Liver Enzymes and Fibrosis in Hispanic/Latino Individuals of Diverse Genetic Ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide therapies for nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNPLA3—A Potential Therapeutic Target for Personalized Treatment of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-reactivity of Hsd17B13-IN-90 with other hydroxysteroid dehydrogenases
A Comprehensive Guide to the Cross-Reactivity of the HSD17B13 Inhibitor BI-3231
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery of potent and selective inhibitors is crucial for elucidating the enzyme's physiological functions and for therapeutic development. This guide provides a detailed comparison of the novel HSD17B13 inhibitor, BI-3231, focusing on its cross-reactivity with other hydroxysteroid dehydrogenases. The information presented here is intended for researchers, scientists, and drug development professionals.
BI-3231 is a highly potent and selective chemical probe for HSD17B13.[1][2][3] It was identified through high-throughput screening and subsequent optimization.[3][4] This inhibitor is a valuable tool for investigating the biological roles of HSD17B13.[1][3]
Comparative Analysis of Inhibitory Activity
The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. BI-3231 has been profiled against the most closely related HSD17B family member, HSD17B11, to assess its selectivity.
Table 1: Inhibitory Potency and Selectivity of BI-3231
| Target | IC50 (nM) | Ki (nM) | Species | Assay Type | Substrate |
| HSD17B13 | 1 | 0.7 | Human | Enzymatic | Estradiol |
| HSD17B13 | 13 | - | Mouse | Enzymatic | Estradiol |
| HSD17B11 | >10,000 | - | Human | Enzymatic | Estradiol |
Data compiled from multiple independent measurements.[2][3][4]
The data clearly demonstrates the high potency of BI-3231 against human HSD17B13, with a reported IC50 value of 1 nM and a Ki of 0.7 nM.[2] The inhibitor also shows potent activity against the mouse ortholog, with an IC50 of 13 nM.[2] Importantly, BI-3231 exhibits excellent selectivity, with an IC50 value greater than 10,000 nM against the phylogenetically similar HSD17B11.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HSD17B13 and HSD17B11 Enzymatic Assays
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human and mouse HSD17B13 and human HSD17B11.
Methodology:
-
Protein Expression and Purification: Recombinant human and mouse HSD17B13 and human HSD17B11 were expressed and purified.
-
Compound Preparation: Test compounds, including BI-3231, were serially diluted to various concentrations.
-
Assay Procedure:
-
6 μL of the diluted purified recombinant enzyme was added to each well of a microtiter plate containing the test compounds and incubated for 15 minutes at room temperature.
-
6 μL of a substrate/co-substrate mixture (Estradiol and NAD+) was then added to initiate the enzymatic reaction.
-
The reaction was incubated for 4 hours at room temperature.
-
The reaction was stopped, and the analytes were derivatized by adding an analyte-specific internal standard and Girard's reagent P.
-
-
Detection: The reaction products were analyzed by RapidFire-MS/MS to determine the extent of inhibition.
-
Data Analysis: IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.[3]
Selectivity Profile of BI-3231
The following diagram illustrates the selectivity of BI-3231, highlighting its high potency for HSD17B13 over the closely related HSD17B11.
Caption: Selectivity profile of BI-3231 for HSD17B13.
Conclusion
BI-3231 is a potent and highly selective inhibitor of HSD17B13. The extensive in vitro characterization demonstrates a significant potency window against the closely related hydroxysteroid dehydrogenase, HSD17B11. This high degree of selectivity makes BI-3231 an excellent chemical probe for delineating the specific biological functions of HSD17B13 in health and disease, and a promising starting point for the development of novel therapeutics for chronic liver diseases.
References
Navigating the Nuances of HSD17B13 Inhibition: A Comparative Analysis in Human and Murine Hepatocytes
For researchers, scientists, and drug development professionals, understanding the species-specific effects of therapeutic candidates is a cornerstone of preclinical evaluation. This guide provides a detailed comparison of the effects of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibition in human and mouse hepatocytes, offering insights supported by experimental data to inform translational research in liver diseases such as non-alcoholic steatohepatitis (NASH).
Recent research has identified HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, as a promising therapeutic target for chronic liver diseases.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other liver ailments.[1][3][4] This has spurred the development of small molecule inhibitors to replicate this protective phenotype. However, notable differences in the function of HSD17B13 between humans and mice, despite structural similarities, present a critical consideration for preclinical modeling.[5]
This guide focuses on the comparative effects of HSD17B13 inhibitors, with a specific focus on publicly available data for compounds like BI-3231, to illuminate the translational potential and challenges in targeting this enzyme.
Quantitative Comparison of Inhibitor Effects
To provide a clear overview of the cellular impact of HSD17B13 inhibition, the following table summarizes the key findings from a study on the selective inhibitor BI-3231 in human and mouse hepatocytes under lipotoxic conditions induced by palmitic acid.[6][7]
| Parameter | Human Hepatocytes (HepG2 cells) | Primary Mouse Hepatocytes | Citation |
| Triglyceride Accumulation | Significantly decreased with BI-3231 treatment under lipotoxic stress. | Significantly decreased with BI-3231 treatment under lipotoxic stress. | [6][7] |
| Hepatocyte Proliferation | Considerably improved with BI-3231 treatment. | Considerably improved with BI-3231 treatment. | [6][7] |
| Cell Differentiation | Considerably improved with BI-3231 treatment. | Considerably improved with BI-3231 treatment. | [6][7] |
| Lipid Homeostasis | Considerably improved with BI-3231 treatment. | Considerably improved with BI-3231 treatment. | [6][7] |
| Mitochondrial Respiration | Increased with BI-3231 treatment. | Increased with BI-3231 treatment. | [6][7] |
| β-Oxidation | Not affected by BI-3231 treatment. | Not affected by BI-3231 treatment. | [6][7] |
Experimental Protocols
The following is a detailed methodology for key experiments cited in the comparison of HSD17B13 inhibitor effects in human and mouse hepatocytes.
Hepatocyte Culture and Lipotoxicity Induction
-
Human Hepatocytes: The human hepatoma cell line HepG2 is cultured in appropriate media. To induce lipotoxicity, cells are treated with palmitic acid.[6][7]
-
Mouse Hepatocytes: Primary hepatocytes are isolated from mice. Lipotoxicity is induced by treating the freshly isolated cells with palmitic acid.[6][7]
Inhibitor Treatment
-
The selective HSD17B13 inhibitor, BI-3231, is co-incubated with the hepatocytes along with the lipotoxic agent (palmitic acid) to assess its protective effects.[6][7]
Assessment of Cellular Effects
-
Triglyceride Accumulation: Cellular triglyceride levels are quantified to measure the extent of lipid accumulation.
-
Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation are used to determine the impact on hepatocyte viability and proliferation.
-
Mitochondrial Function: Mitochondrial respiration is measured using techniques like Seahorse XF analysis to assess oxygen consumption rates.
Visualizing the Research Framework
To better understand the experimental design and the underlying biological pathways, the following diagrams are provided.
Concluding Remarks
The available data on selective HSD17B13 inhibitors, such as BI-3231, indicates a consistent protective effect against lipotoxicity in both human and mouse hepatocytes.[6][7] This includes a reduction in triglyceride accumulation and an improvement in cell health and mitochondrial function. These findings support the therapeutic potential of targeting HSD17B13 for liver diseases characterized by lipid dysregulation.
However, it is crucial to acknowledge the underlying differences in HSD17B13 function between species.[5] While in vitro studies with inhibitors show promise, the divergent roles of the enzyme in human versus mouse physiology may impact the translation of these findings to in vivo models and ultimately to clinical applications. Further research with a broader range of inhibitors and in more complex disease models is warranted to fully elucidate the therapeutic window and potential species-specific nuances of HSD17B13 inhibition. The development of orally available small molecule inhibitors like INI-822, which is currently in Phase 1 clinical trials, represents a significant step forward in this field.[8]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
Comparative Analysis of HSD17B13 Inhibitors: A Guide for Researchers
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of small molecule inhibitors and other therapeutic modalities to pharmacologically mimic this protective effect. This guide provides a comparative overview of the potency and selectivity of several publicly disclosed HSD17B13 inhibitors.
Disclaimer: No specific data was found for a compound designated "Hsd17B13-IN-90." The following guide compares other known HSD17B13 inhibitors for which public data is available.
Potency and Selectivity Profile
The following table summarizes the in vitro potency and selectivity of selected HSD17B13 inhibitors.
| Compound Name | Modality | Target Species | IC50 (nM) | Ki (nM) | Selectivity Profile |
| BI-3231 | Small Molecule | Human HSD17B13 | 1 | 0.7 | Highly selective against HSD17B11.[1][2] |
| Mouse HSD17B13 | 13 | - | |||
| INI-822 | Small Molecule | Human HSD17B13 | Potent and selective | - | Data on specific off-targets not detailed in public sources.[3] |
| GSK4532990 (ARO-HSD) | RNAi Therapeutic | Human HSD17B13 | Not Applicable | Not Applicable | As an RNAi therapeutic, it offers high specificity for the HSD17B13 mRNA.[4] |
| Compound 32 (Unnamed) | Small Molecule | Human HSD17B13 | 2.5 | - | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of common assays used to characterize HSD17B13 inhibitors.
Biochemical Potency Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
-
Enzyme: Recombinant human or mouse HSD17B13 protein.
-
Substrate: Common substrates include estradiol or leukotriene B4.[6][7]
-
Cofactor: NAD+ is a required cofactor for HSD17B13 activity.[1][7]
-
Detection Method: The reaction progress is typically monitored by measuring the production of NADH, which can be detected by fluorescence or luminescence-based methods.
-
Procedure:
-
Recombinant HSD17B13 is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of NADH produced is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Potency Assay
This assay assesses the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Cell Line: HEK293 cells stably overexpressing human or mouse HSD17B13 are commonly used.[6]
-
Substrate: A cell-permeable substrate such as estradiol is added to the culture medium.[6]
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
The cells are then treated with varying concentrations of the test inhibitor.
-
The substrate is added, and the cells are incubated for a specific duration.
-
The amount of product formed (e.g., estrone from estradiol) in the cell lysate or supernatant is measured, often by mass spectrometry.
-
Cellular IC50 values are determined from the dose-response curve.
-
Selectivity Assays
Selectivity is a critical parameter to assess the potential for off-target effects.
-
Counter-Screening: Inhibitors are tested against other related enzymes, particularly HSD17B11, which shares the highest sequence homology with HSD17B13.[1][8] The assay format is similar to the primary biochemical potency assay, using the respective recombinant enzymes.
-
Broad Panel Screening: To assess broader selectivity, compounds are often screened against a large panel of receptors, kinases, and other enzymes (e.g., a SafetyScreen44 panel as mentioned for BI-3231).[2]
Visualizing Experimental Workflows
The following diagrams illustrate key concepts and workflows in HSD17B13 inhibitor profiling.
Caption: Simplified HSD17B13 enzymatic activity at the lipid droplet.
Caption: Typical workflow for HSD17B13 inhibitor screening and profiling.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 4. Arrowhead Pharmaceuticals Announces $30 Million Milestone Payment from GSK | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of Hsd17B13-IN-90 findings across different labs
The role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has garnered significant attention in the field of liver diseases.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5][6] This has spurred the development of small molecule inhibitors targeting HSD17B13 as a potential therapeutic strategy. This guide provides a comparative analysis of the reproducibility of findings related to HSD17B13 inhibition, drawing from genetic studies across diverse populations and preclinical data on various inhibitors.
Genetic Evidence: Cross-Population Reproducibility
The foundational evidence for targeting HSD17B13 stems from human genetic studies. The most studied variant, a splice variant rs72613567:TA, leads to a loss of function. The protective effect of this variant has been observed across multiple ethnic groups, suggesting a reproducible biological effect.
Table 1: Association of HSD17B13 rs72613567 Variant with Liver Diseases Across Different Cohorts
| Cohort/Ethnicity | Finding | Reference |
| European and Hispanic descendants | rs72613567 was associated with a lower risk of cirrhosis and hepatocellular carcinoma. | [4] |
| European ancestry | Replicated the protective association of rs72613567 in NAFLD patients. | [4] |
| Argentinian and Danish populations | Confirmed the protective effect of the variant against NAFLD. | [4] |
| Multi-ethnic Asian cohort (Chinese, Malay, Indian) | The rs72613567-TA allele was associated with lower odds of NASH, particularly in ethnic Chinese. | [4] |
| Japanese population | The rs6834314 variant, linked to rs72613567, attenuates the effect of PNPLA3 on advanced liver fibrosis. | [4] |
| Indian population | A study reported a lack of association of the rs72613567 splice variant with a reduced risk of NAFLD. | [7][8] |
While the majority of studies demonstrate a consistent protective effect of HSD17B13 loss-of-function, the discrepant finding in an Indian cohort highlights the importance of validating genetic associations in diverse populations.[7][8]
Small Molecule Inhibitors: A Comparative Overview
Several small molecule inhibitors targeting HSD17B13 have been developed. While direct cross-lab reproducibility studies for a single inhibitor like Hsd17B13-IN-90 are not publicly available, we can compare the characteristics of different published inhibitors.
Table 2: Comparison of Preclinical HSD17B13 Inhibitors
| Inhibitor | Type | Potency (IC50) | Key Findings | Reference |
| BI-3231 | Small molecule | Potent inhibitor | First potent and selective chemical probe for HSD17B13; shows NAD+ dependent binding. | [9][10] |
| GSK4532990 (ARO-HSD) | siRNA | >90% mean knockdown of HSD17B13 mRNA | Dose-dependent reduction in hepatic HSD17B13 mRNA and protein; currently in Phase 2 clinical trials for MASH and alcohol-related liver disease. | [6][11] |
| Unnamed Pfizer Compound 2 | Small molecule | Not specified | Crystal structure in complex with human HSD17B13 solved, providing a basis for structure-based design. | [1] |
| Unnamed Dual Modulator 6 | Dual FXR agonist and HSD17B13 inhibitor | Not specified | Showed therapeutic effect in multiple MASH models. | [12] |
The development of diverse inhibitor modalities, including small molecules and siRNAs, provides multiple avenues to probe the therapeutic hypothesis of HSD17B13 inhibition. The progression of GSK4532990 into clinical trials suggests a degree of confidence in the preclinical findings.
Experimental Protocols
Reproducibility of findings is critically dependent on standardized experimental protocols. Below are methodologies for key experiments used in HSD17B13 research.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
A common approach to identify inhibitors involves a biochemical assay using purified human HSD17B13 enzyme.
-
Enzyme: Purified recombinant human HSD17B13.
-
Substrate: Estradiol or Leukotriene B4 are commonly used substrates.[9][10]
-
Cofactor: NAD+ is required for the enzymatic reaction.[1][9][10]
-
Detection: The reaction progress is monitored by detecting the product formation, often through mass spectrometry or fluorescence-based methods.
-
Counter-screens: Technology counter-screens are employed to identify compounds that interfere with the detection method rather than the enzyme itself.[1]
Thermal Shift Assay (TSA) for Target Engagement
TSA is used to confirm the direct binding of a compound to the target protein.
-
Principle: The melting temperature (Tm) of a protein is measured in the presence and absence of a test compound. A shift in Tm indicates binding.
-
Method: Purified HSD17B13 is mixed with the compound and a fluorescent dye that binds to unfolded proteins. The temperature is gradually increased, and the fluorescence is monitored.
-
Example: For BI-3231, a significant increase in the Tm of HSD17B13 was observed in the presence of the compound and NAD+, confirming specific on-target binding.[10]
Cell-based Assays for HSD17B13 Activity
-
siRNA-mediated Knockdown: To study the function of HSD17B13 in a cellular context, small interfering RNAs (siRNAs) are used to reduce its expression in human hepatocytes.[13]
-
Overexpression Systems: Conversely, overexpressing HSD17B13 in cell lines like HepaRG can be used to study its gain-of-function effects.[14]
-
Functional Readouts: The effects of modulating HSD17B13 levels or activity can be assessed by measuring changes in lipid accumulation, gene expression of inflammatory markers, or cell adhesion.[14][15]
Signaling Pathways and Experimental Workflows
HSD17B13 in Hepatocyte Lipid Metabolism and Inflammation
The precise function of HSD17B13 is still under investigation, but it is known to be a lipid droplet-associated protein that may play a role in hepatic lipid homeostasis and inflammation.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primarysourceai.substack.com [primarysourceai.substack.com]
- 7. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK4532990 for Steatohepatitis in Adults With Alcohol-related Liver Disease [clinicaltrials.cedars-sinai.edu]
- 12. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Comparative Guide to Tool Compounds for Target Validation
For Researchers, Scientists, and Drug Development Professionals
The validation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) has been significantly propelled by human genetic studies. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of various tool compounds aimed at inhibiting HSD17B13 to pharmacologically mimic this protective effect. This guide provides a comparative overview of Hsd17B13-IN-90 and other key HSD17B13 inhibitors, offering a resource for researchers to select the most appropriate tool compound for their studies.
Small Molecule Inhibitors: A Head-to-Head Look
Small molecule inhibitors offer the advantage of directly targeting the enzymatic activity of HSD17B13. Here, we compare this compound with other notable inhibitors based on available preclinical data.
| Compound | Type | Target | IC50 | Key In Vitro Findings | Key In Vivo Findings | Reference |
| This compound | Small Molecule | HSD17B13 | <0.1 µM (for Estradiol) | Potent inhibitor of HSD17B13 enzymatic activity. | Used in NAFLD research, specific in vivo data not detailed in public sources. | [1] |
| BI-3231 | Small Molecule | HSD17B13 | hHSD17B13: 1 nM, mHSD17B13: 13 nM | Potent and selective inhibitor. Reduces triglyceride accumulation in palmitic acid-treated hepatocytes. Increases mitochondrial respiratory function.[2][3] | Shows extensive liver tissue accumulation. High clearance and short half-life may necessitate tailored dosing strategies.[4][5] | [3][5] |
| INI-678 | Small Molecule | HSD17B13 | Potent and selective | Decreased biomarkers of fibrosis (α-SMA and collagen type 1) in a 3D "liver-on-a-chip" model of NASH.[6] | Early-stage clinical trials are underway. | [6] |
| EP-036332 | Small Molecule | HSD17B13 | Not specified | Potent and selective inhibitor. | A prodrug form (EP-037429) showed hepatoprotective effects in mouse models of acute and chronic liver injury.[7] | [7] |
RNAi Therapeutics: An Alternative Approach
RNA interference (RNAi) therapeutics offer a distinct mechanism of action by reducing the expression of the target protein.
| Compound | Type | Target | Mechanism of Action | Key Clinical Findings | Reference |
| GSK4532990 (ARO-HSD) | siRNA | HSD17B13 mRNA | RNAi-mediated degradation of HSD17B13 mRNA, leading to reduced protein expression. | Well-tolerated in Phase I/II studies. Dose-dependent reduction in hepatic HSD17B13 mRNA and protein. Associated with reductions in ALT levels.[8][9] | [8][9] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized protocols for key assays used in the evaluation of HSD17B13 inhibitors, based on published studies.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Principle: The assay measures the conversion of a substrate (e.g., estradiol or retinol) by recombinant HSD17B13 in the presence of the cofactor NAD+. The formation of the product or the consumption of the cofactor is monitored.
General Protocol:
-
Reagents: Recombinant human HSD17B13 protein, substrate (e.g., β-estradiol, retinol, or leukotriene B4), NAD+, assay buffer (e.g., Tris-HCl with cofactors), test compound (e.g., this compound), and a detection reagent.
-
Procedure:
-
Recombinant HSD17B13 is incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction is stopped, and the product formation is quantified. For example, if estradiol is the substrate, the production of estrone can be measured using LC-MS.[10] Alternatively, NADH production can be measured by luminescence.[11]
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Cell-Based Lipid Accumulation Assay
This assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.
Principle: Hepatocyte cell lines (e.g., HepG2, Huh7) are treated with fatty acids to induce lipid droplet formation. The effect of the test compound on intracellular triglyceride levels is then quantified.[2][12]
General Protocol:
-
Cell Culture: Plate hepatocytes at a suitable density and allow them to adhere.
-
Induction of Steatosis: Treat the cells with a mixture of oleic and palmitic acids to induce lipid accumulation.
-
Inhibitor Treatment: Co-incubate the cells with the test compound at various concentrations.
-
Lipid Staining: After the treatment period, fix the cells and stain for neutral lipids using a fluorescent dye such as Nile Red or AdipoRed.
-
Quantification: Measure the fluorescence intensity using a plate reader or by imaging and subsequent analysis to quantify the intracellular lipid content.[12]
In Vivo Murine Models of NASH
Animal models are essential for evaluating the in vivo efficacy of HSD17B13 inhibitors.
Principle: Mice are fed a specific diet to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis. The therapeutic effect of the test compound is then assessed. A common model is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model.[13]
General Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).
-
Dietary Induction: Feed the mice a CDAHFD for a specified duration (e.g., 6-12 weeks) to induce NASH.
-
Compound Administration: Administer the test compound via a suitable route (e.g., oral gavage, subcutaneous injection) at different doses. A vehicle control group is also included.
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure plasma levels of liver enzymes (ALT, AST).
-
Histopathology: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene Expression Analysis: Measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6) in the liver tissue via qRT-PCR.
-
Lipid Analysis: Quantify hepatic triglyceride content.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of HSD17B13 and the rationale for its inhibition.
Caption: HSD17B13 signaling in liver pathophysiology and points of therapeutic intervention.
Caption: A generalized workflow for the preclinical validation of an HSD17B13 inhibitor.
Conclusion
This compound is a potent tool compound for investigating the role of HSD17B13 in NAFLD and for the initial stages of drug discovery. When selecting a tool compound, researchers should consider the specific requirements of their experimental system. For mechanistic studies in cell-based models, a potent and well-characterized small molecule inhibitor like BI-3231 may be advantageous. For in vivo studies aiming to validate the therapeutic hypothesis, a compound with demonstrated in vivo activity and favorable pharmacokinetic properties, or an RNAi therapeutic like GSK4532990 with clinical data, would be more appropriate. As research in this area progresses, more comprehensive data for direct comparison of these tool compounds will likely become available, further aiding in the rational design of experiments to validate HSD17B13 as a drug target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. natap.org [natap.org]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. origene.com [origene.com]
- 12. A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Independent Verification of HSD17B13 Inhibition on Liver Steatosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibiting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) as a therapeutic strategy for liver steatosis against other emerging treatments. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to HSD17B13 and its Role in Liver Disease
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a protein found predominantly in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3] Its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD).[1][4] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and even hepatocellular carcinoma.[1][3][5][6] This protective effect has positioned HSD17B13 as a promising therapeutic target for NAFLD and NASH.[1][7][8] The mechanism is thought to involve the regulation of lipid and retinol metabolism within the liver.[3][5] Overexpression of HSD17B13 can lead to an increase in the number and size of lipid droplets.[3]
HSD17B13 Inhibition: Preclinical and Clinical Evidence
While specific data on a compound named "Hsd17B13-IN-90" is not publicly available, the broader strategy of HSD17B13 inhibition has been explored through various modalities, including small molecule inhibitors and RNA interference (RNAi).
One approach in preclinical studies involves the use of short hairpin RNA (shRNA) to knockdown Hsd17b13 expression in mouse models of NAFLD.[7][9] In high-fat diet-induced obese mice, liver-specific knockdown of Hsd17b13 resulted in a significant improvement in hepatic steatosis without affecting body weight or glucose levels.[7][8][9] This was accompanied by a reduction in serum alanine aminotransferase (ALT) and fibroblast growth factor 21 (FGF21) levels, which are markers of liver health.[7][9]
Clinically, an RNAi therapeutic, Rapirosiran (formerly ALN-HSD), has been evaluated in a Phase I study.[10] This study demonstrated a dose-dependent and robust reduction in liver HSD17B13 mRNA in patients with NAFLD/NASH, with an encouraging safety and tolerability profile.[10] Several other companies are also developing HSD17B13 inhibitors, with some in early-stage clinical trials.[1]
Comparison with Alternative Therapeutic Strategies
The therapeutic landscape for NASH is rapidly evolving, with several alternative approaches being investigated. The following table summarizes key comparative data between HSD17B13 inhibition and other prominent strategies.
| Therapeutic Target/Strategy | Mechanism of Action | Key Efficacy Endpoints (Preclinical/Clinical) | Potential Advantages | Potential Disadvantages/Challenges |
| HSD17B13 Inhibition (e.g., RNAi, small molecules) | Reduces the enzymatic activity of HSD17B13, impacting lipid and retinol metabolism in hepatocytes.[3][5] | Reduction in hepatic steatosis, liver enzymes (ALT), and markers of fibrosis.[7][9][10] | High liver specificity, strong human genetic validation.[1][3] | Long-term efficacy and safety in diverse patient populations are still under investigation.[11] |
| Farnesoid X Receptor (FXR) Agonists (e.g., Obeticholic Acid) | Activates FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[11] | Improvement in liver fibrosis without worsening of NASH.[11] | Broad effects on metabolism. | Pruritus (itching) and adverse lipid profile changes (increased LDL cholesterol).[11] |
| Thyroid Hormone Receptor-β (THR-β) Agonists (e.g., Resmetirom) | Selectively activates THR-β in the liver, increasing hepatic fat metabolism.[11] | Significant reduction in liver fat content and LDL cholesterol.[11] | Addresses both liver fat and dyslipidemia. | Potential for off-target effects if selectivity is not high. |
| Glucagon-like peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide) | Mimics the action of GLP-1, leading to improved glucose control, weight loss, and reduced appetite. | NASH resolution with no worsening of fibrosis.[12] | Addresses metabolic comorbidities like obesity and type 2 diabetes. | Primarily injectable administration, gastrointestinal side effects. |
| Lifestyle Interventions (Diet and Exercise) | Reduces caloric intake and increases energy expenditure, leading to weight loss and improved insulin sensitivity.[13][14] | Reduction in liver fat, inflammation, and fibrosis. A 7-10% weight loss can significantly improve steatosis.[14] | Widely accessible, benefits overall health.[13] | Requires high patient adherence, which can be challenging to maintain.[14] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these findings. Below are representative protocols for key experiments.
Induction of Liver Steatosis in a Mouse Model
A common method to induce NAFLD/NASH in mice is through a high-fat diet (HFD).[15][16]
-
Diet: A diet with 40-60% of calories from fat is administered for a period of several weeks to months.[16][17][18] Some diets also include high fructose and cholesterol to more closely mimic human NASH.[17][19]
-
Duration: The duration of the diet can vary. For example, a 4-week HFD can induce steatosis, while longer periods (e.g., 20-30 weeks) can lead to the development of fibrosis.[15][17]
-
Assessment: At the end of the study period, livers are harvested for histological analysis (H&E and Sirius Red staining) and biochemical assays (e.g., liver triglyceride content).[15][17] Blood is collected to measure serum levels of ALT and AST.[15][17]
Histological Analysis of Liver Tissue
-
Fixation and Staining: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.[15] Sections are then stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to visualize and quantify fibrosis.[15][17]
-
Scoring: The NAFLD Activity Score (NAS) is often used to grade the severity of steatosis, lobular inflammation, and hepatocellular ballooning.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Total RNA is isolated from liver tissue using a suitable kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR: qRT-PCR is performed using specific primers for Hsd17b13 and a housekeeping gene (e.g., Gapdh) for normalization. The relative expression is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating an HSD17B13 inhibitor.
Caption: Proposed signaling pathway for HSD17B13 in hepatocytes.
Caption: Experimental workflow for evaluating an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising new avenue for the treatment of NAFLD and NASH. Preclinical and early clinical data are encouraging, suggesting a favorable safety profile and direct action on the liver. As with any novel therapeutic, further research is required to fully elucidate its long-term efficacy and position it within the growing landscape of treatments for liver steatosis. This guide provides a framework for the independent verification and comparative assessment of this therapeutic strategy.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. news-medical.net [news-medical.net]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice | bioRxiv [biorxiv.org]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonalcoholic fatty liver disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 13. Fatty liver disease - Wikipedia [en.wikipedia.org]
- 14. What’s New in the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Hsd17B13-IN-90
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hsd17B13-IN-90. It is imperative to supplement this information with a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and local safety regulations.
This compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) and is utilized in research related to non-alcoholic fatty liver disease (NAFLD).[1] Due to its bioactive nature, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate personal protective equipment when handling any chemical compound. For this compound, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when generating aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Inspection
Upon receipt of the this compound shipment, inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and contact the supplier immediately. Verify that the product name and lot number on the container match the order details.
Storage
Proper storage is crucial for maintaining the stability and efficacy of this compound. The following storage conditions are recommended based on information for similar Hsd17B13 inhibitors:
| Storage Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 6 months |
| Short-term Storage | -20°C | Up to 1 month |
The compound should be stored in a tightly sealed container, protected from light and moisture.
Handling and Preparation of Solutions
All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated laboratory hood to minimize inhalation exposure.
-
Weighing: Use a precision balance within a chemical fume hood. Avoid creating dust.
-
Dissolving: The product data sheet for this compound does not specify a solvent. For similar compounds, Dimethyl sulfoxide (DMSO) is often used. Refer to the product-specific information for appropriate solvents and solubility. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
General Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
Disposal Procedure
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Protocols and Data
At present, detailed experimental protocols for the use of this compound are not publicly available in the provided search results. Researchers should refer to the supplier's documentation and relevant scientific literature for guidance on designing and executing experiments with this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₂F₅N₃O₃S[1] |
| Molecular Weight | 457.37 g/mol [1] |
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
